Haspin-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C25H33N5O |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-1-methyl-3-[(2-piperazin-1-ylethylamino)methyl]indole-5-carboxamide |
InChI |
InChI=1S/C25H33N5O/c1-18-4-6-22(14-19(18)2)28-25(31)20-5-7-24-23(15-20)21(17-29(24)3)16-27-10-13-30-11-8-26-9-12-30/h4-7,14-15,17,26-27H,8-13,16H2,1-3H3,(H,28,31) |
Clé InChI |
VAPFVINNTWFRHH-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Haspin-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin-IN-4, also identified as compound 60 in a series of novel indole-based derivatives, is a highly potent and selective inhibitor of Haspin kinase.[1][2] Haspin kinase, a serine/threonine kinase, plays a pivotal role in mitotic progression through the specific phosphorylation of histone H3 at threonine 3 (H3T3). This phosphorylation event is a critical prerequisite for the proper alignment of chromosomes and the successful segregation of sister chromatids. This compound exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of Haspin, thereby inhibiting H3T3 phosphorylation. This disruption of a key mitotic signaling event leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Preclinical studies have demonstrated the remarkable potency of this compound and its synergistic effects with established chemotherapeutic agents, highlighting its potential as a promising candidate for cancer therapy.
Core Mechanism of Action: Inhibition of Haspin Kinase
This compound functions as a direct, ATP-competitive inhibitor of Haspin kinase. The catalytic activity of Haspin is essential for the phosphorylation of histone H3 on threonine 3 (H3T3) during mitosis. This post-translational modification acts as a "phospho-switch," creating a binding site for the chromosomal passenger complex (CPC), a key regulator of mitotic events. By occupying the ATP-binding site of Haspin, this compound prevents the transfer of a phosphate (B84403) group to its histone substrate.
The inhibition of H3T3 phosphorylation disrupts the downstream signaling cascade that ensures proper chromosome segregation. The absence of the H3T3ph mark prevents the recruitment of the CPC to the centromeres. The CPC, which includes the kinase Aurora B, is crucial for correcting improper microtubule-kinetochore attachments and for activating the spindle assembly checkpoint (SAC). Consequently, the inhibition of Haspin by this compound leads to a cascade of mitotic defects, including chromosome misalignment, mitotic arrest, and ultimately, apoptotic cell death.
Signaling Pathway
Caption: Signaling pathway of Haspin kinase and its inhibition by this compound.
Quantitative Data
In Vitro Potency
This compound is an exceptionally potent inhibitor of Haspin kinase, as determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| This compound | Haspin Kinase | 0.01 | TR-FRET | [2] |
Kinase Selectivity
This compound has demonstrated remarkable selectivity for Haspin kinase when screened against a panel of 70 diverse kinases. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. While the comprehensive panel data is not publicly available, the primary research highlights its high specificity.[1]
Cellular Activity
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines, demonstrating its efficacy in a cellular context.
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 18.82 | [1] |
| U-2 OS | Osteosarcoma | 7.78 | [1] |
| A549 | Lung Carcinoma | 24.31 | [1] |
| MCF7 | Breast Cancer | 16.43 | [1] |
| PC-3 | Prostate Cancer | 15.81 | [1] |
| IEC-6 | Normal Rat Intestinal | >40 | [1] |
Of note, this compound displays a significantly better safety profile compared to the reference Haspin inhibitor CHR-6494, with a GI₅₀ of >40 µM in the non-cancerous IEC-6 cell line, compared to 0.31 µM for CHR-6494.[1]
Experimental Protocols
TR-FRET Kinase Assay (LanthaScreen™)
This assay quantitatively measures the phosphorylation of a histone H3-derived peptide by Haspin kinase.
Materials:
-
Recombinant Human Haspin Kinase
-
LanthaScreen™ Eu-anti-pHistone H3 (Thr3) Antibody
-
GFP-Histone H3 (1-21) substrate
-
5X Kinase Buffer
-
ATP
-
This compound (or other test compounds)
-
384-well assay plates
Procedure:
-
Prepare a 2X solution of Haspin kinase in kinase buffer.
-
Prepare a 2X solution of GFP-Histone H3 substrate and ATP in kinase buffer. The final ATP concentration should be at the apparent Km for ATP.
-
Serially dilute this compound in DMSO and then in kinase buffer to create a 4X concentration series.
-
Add 2.5 µL of the 4X inhibitor solution to the assay plate.
-
Add 2.5 µL of the 2X Haspin kinase solution to the plate.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction.
-
Incubate the reaction at room temperature for 1 hour.
-
Prepare a 2X stop/detection solution containing EDTA and LanthaScreen™ Eu-anti-pHistone H3 (Thr3) antibody in TR-FRET dilution buffer.
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
Calculate the emission ratio (520/495) and plot against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
HeLa, U-2 OS, A549, MCF7, PC-3, or other desired cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours (or a desired time course).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI₅₀ value.
Synergy Analysis with Paclitaxel (B517696)
The synergistic effect of this compound and paclitaxel is evaluated using the Chou-Talalay method, which calculates a Combination Index (CI).
Procedure:
-
Perform cell viability assays (e.g., MTT) for this compound and paclitaxel individually to determine their respective GI₅₀ values.
-
Based on the GI₅₀ values, design a combination study with a constant ratio of the two drugs.
-
Treat cells with serial dilutions of the drug combination.
-
After the incubation period, perform a cell viability assay.
-
Analyze the dose-response data using software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Mandatory Visualizations
Experimental Workflow
References
The Discovery and Synthesis of Potent Haspin Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Haploid Germ cell-Specific Nuclear protein kinase) is a crucial regulator of mitosis, primarily through its specific phosphorylation of histone H3 at threonine 3 (H3T3ph). This post-translational modification is a key event in the recruitment of the chromosomal passenger complex (CPC) to the centromere, ensuring proper chromosome alignment and segregation. The dysregulation of Haspin has been linked to various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the discovery and synthesis of potent Haspin inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and discovery workflows. While the specific compound "Haspin-IN-4" is not prominently documented in publicly available literature, this guide focuses on well-characterized inhibitors to provide a comprehensive understanding of the field.
The Role of Haspin in Mitotic Progression
Haspin is a serine/threonine kinase that plays a pivotal role in orchestrating a series of events critical for faithful cell division.[1] Its primary known substrate is histone H3, which it phosphorylates at the third threonine residue (H3T3).[1] This phosphorylation event creates a binding site for the CPC, a key regulatory complex in mitosis. The recruitment of the CPC to the centromere is essential for the proper function of Aurora B kinase, a component of the CPC, which in turn regulates kinetochore-microtubule attachments and the spindle assembly checkpoint.[2]
The signaling pathway initiated by Haspin is critical for maintaining genomic stability. Inhibition of Haspin leads to a cascade of cellular defects, including misaligned chromosomes, premature loss of sister chromatid cohesion, and ultimately mitotic arrest and apoptosis, making it a compelling target for anticancer therapies.[1][2]
Caption: The Haspin signaling pathway in mitosis.
Discovery of Potent Haspin Inhibitors
The discovery of small molecule inhibitors of Haspin has been a key focus of research to both probe its biological function and to develop novel anticancer agents. A variety of chemical scaffolds have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies.
A general workflow for the discovery and characterization of Haspin inhibitors is outlined below. This process typically begins with a high-throughput screen to identify initial hits, followed by medicinal chemistry efforts to optimize potency and selectivity, and detailed biological characterization to confirm the mechanism of action.
Caption: A generalized workflow for the discovery of Haspin inhibitors.
Quantitative Data of Representative Haspin Inhibitors
Several classes of potent Haspin inhibitors have been reported in the literature. The following table summarizes the inhibitory potency and, where available, the kinase selectivity of some of the most well-characterized examples.
| Inhibitor | Chemical Class | Haspin IC50 (nM) | Notes on Selectivity | Reference |
| Pyridoquinazoline derivative | Pyridoquinazoline | 50 | High selectivity over a large panel of 486 kinases. | [3] |
| CX-6258 | Not specified | Potent inhibitor | Also inhibits PIM kinases and MYLK4 with high affinity. | [4] |
| CHR-6494 | Imidazopyridazine | 2 | Shows activity against other kinases at higher concentrations. | [2] |
| 5-Iodotubercidin (5-ITu) | Nucleoside analog | Potent inhibitor | Potently inhibits Haspin but not Aurora B in vitro. | [5] |
| Acridine (B1665455) analog (33) | Acridine | < 60 | 180-fold selectivity over DYRK2. | [6] |
Experimental Protocols
In Vitro Haspin Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used for high-throughput screening to measure the phosphorylation of a substrate peptide by Haspin.
Materials:
-
Recombinant Haspin kinase
-
Histone H3 peptide substrate (e.g., biotinylated H3 1-21)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (inhibitors)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant Haspin kinase, and the biotinylated Histone H3 peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium-labeled anti-phospho-H3T3 antibody and SA-APC.
-
Incubate in the dark at room temperature for at least 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm for Europium and 665 nm for APC).
-
The ratio of the emission at 665 nm to 615 nm is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[7]
Cellular Assay for Histone H3 Threonine 3 Phosphorylation (H3T3ph)
This cell-based assay measures the ability of a compound to inhibit Haspin activity in a cellular context by quantifying the levels of its downstream mark, H3T3ph.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds (inhibitors)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-phospho-H3T3 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the intensity of the phospho-H3T3 signal within the nucleus.
-
Normalize the signal to the number of cells (DAPI count) and determine the IC50 value for the inhibition of H3T3 phosphorylation.
Synthesis of a Representative Haspin Inhibitor Class: Acridine Analogs
The synthesis of acridine-based Haspin inhibitors has been reported and provides a representative example of the chemical synthesis involved in generating these small molecules.[6] The general synthetic scheme often involves a copper-mediated coupling followed by a cyclization reaction.
General Synthetic Scheme for Acridine Analogs:
Step 1: Copper-Mediated Coupling An appropriately substituted 2-bromobenzoic acid is coupled with an aniline (B41778) derivative using a copper catalyst to form a diphenylamine-2-carboxylic acid intermediate.
Step 2: Cyclization The diphenylamine-2-carboxylic acid intermediate is then cyclized to form the 9-chloroacridine (B74977) core. This is typically achieved using a dehydrating agent such as phosphorus oxychloride.
Step 3: Further Functionalization The 9-chloroacridine can be further functionalized by nucleophilic aromatic substitution to introduce various side chains, allowing for the exploration of structure-activity relationships.
(Note: The specific reagents, reaction conditions, and purification methods will vary depending on the desired final compound and are detailed in the primary literature.)
Conclusion
The development of potent and selective Haspin inhibitors represents a promising avenue for cancer therapy. This guide has provided a comprehensive overview of the discovery and synthesis of these molecules, highlighting the key biological rationale, discovery workflows, quantitative data for representative compounds, and detailed experimental protocols. While the specific entity "this compound" remains elusive in the public domain, the principles and methodologies described herein are broadly applicable to the field of Haspin inhibitor research and development. Continued efforts in this area will undoubtedly lead to a deeper understanding of Haspin biology and may ultimately yield novel therapeutics for the treatment of cancer.
References
- 1. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of acridine analogs as haspin and DYRK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Haspin Kinase in Mitotic Fidelity: A Technical Guide for Researchers and Drug Development Professionals
December 3, 2025
Executive Summary
Mitotic progression is a tightly regulated process, ensuring the faithful segregation of genetic material to daughter cells. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Haspin kinase, a serine/threonine kinase, has emerged as a critical regulator of mitosis, playing a pivotal role in chromosome alignment and cohesion. This technical guide provides an in-depth overview of the function of Haspin kinase in mitosis, tailored for researchers, scientists, and drug development professionals. We delve into its core mechanisms, substrate specificity, and regulatory networks. This document summarizes key quantitative data, provides detailed experimental protocols for studying Haspin function, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of this important mitotic kinase.
Core Functions of Haspin Kinase in Mitosis
Haspin is an atypical protein kinase that plays a crucial role in ensuring the fidelity of chromosome segregation during mitosis.[1] Its primary and best-characterized function is the phosphorylation of histone H3 at threonine 3 (H3T3ph).[2][3] This specific phosphorylation event serves as a key signaling mark on mitotic chromosomes, orchestrating a cascade of events essential for proper cell division.
Recruitment of the Chromosomal Passenger Complex (CPC)
The phosphorylation of histone H3 on threonine 3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC).[4] The CPC, a key regulator of mitosis, is composed of Aurora B kinase, INCENP, Survivin, and Borealin.[5] The Survivin subunit of the CPC directly recognizes and binds to the H3T3ph mark, leading to the concentration of the CPC at the inner centromere of mitotic chromosomes.[4] This localization is critical for the CPC's functions in correcting erroneous kinetochore-microtubule attachments and activating the spindle assembly checkpoint (SAC).[6]
Maintenance of Sister Chromatid Cohesion
Proper chromosome segregation requires that sister chromatids remain physically linked until anaphase. Haspin plays a vital role in maintaining this cohesion, particularly at the centromeres.[6] Depletion of Haspin leads to the premature loss of sister chromatid cohesion.[7] This function is, at least in part, mediated by the Haspin-dependent recruitment of the CPC, which in turn regulates the localization and activity of proteins involved in cohesion maintenance.
Regulation of Chromosome Alignment
The culmination of Haspin's roles in CPC recruitment and cohesion maintenance is its essential contribution to the proper alignment of chromosomes at the metaphase plate.[1][2] When Haspin function is perturbed, either through depletion or inhibition, cells exhibit significant defects in chromosome congression, with chromosomes failing to align correctly at the spindle equator.[3][7] This misalignment activates the spindle assembly checkpoint, leading to a delay or arrest in mitosis.[3]
Regulation of Haspin Kinase Activity
While Haspin is expressed throughout the cell cycle, its kinase activity is tightly regulated and peaks during mitosis.[7] This temporal control is achieved through a complex interplay of phosphorylation events mediated by other key mitotic kinases. Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) both phosphorylate Haspin on multiple sites within its N-terminal domain.[4][7] These phosphorylation events are thought to relieve an autoinhibitory conformation, thereby activating Haspin's kinase activity towards H3T3.[5]
Data Presentation: Quantitative Analysis of Haspin Kinase
This section provides a summary of key quantitative data related to Haspin kinase activity and inhibition, compiled from various studies.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected Haspin Kinase Inhibitors
| Inhibitor | IC50 (nM) | Target(s) | Reference |
| CHR-6494 | 2 | Haspin | [8] |
| LDN-192960 | 10 | Haspin, DYRK2 | [8] |
| Haspin-IN-3 | 14 | Haspin | [8] |
| LDN-209929 | 55 | Haspin | [8] |
| Haspin-IN-2 | 50 | Haspin, CLK1, DYRK1A | [8] |
| Haspin-IN-1 | 119 | Haspin, CLK1, DYRK1A, CDK9 | [8] |
| MU1920 | 6 | Haspin | [8] |
| HSK205 | 0.187 (for FLT3) | Dual FLT3 and Haspin inhibitor | [8] |
| Staurosporine | 12.3 | Broad-spectrum kinase inhibitor | [9] |
| GW 5074 | 25.8 | Haspin inhibitor | [9] |
| H-89 | 301 | PKA inhibitor with off-target effects on Haspin | [9] |
Table 2: Antiproliferative Effects (IC50) of CHR-6494 in Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Cancer Subtype | Reference |
| MDA-MB-231 | 757.1 | Triple-Negative Breast Cancer | [10] |
| MCF7 | 900.4 | Estrogen Receptor-Positive | [10] |
| SKBR3 | 1530 | HER2-Positive | [10] |
| MCF10A | 547 | Non-malignant breast epithelial | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of Haspin kinase in mitosis.
In Vitro Haspin Kinase Assay
This protocol describes a radiometric assay to measure the kinase activity of Haspin using a histone H3-derived peptide as a substrate.
Materials:
-
Recombinant Haspin kinase
-
Histone H3 (1-21) peptide substrate
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (P81)
-
Phosphoric acid wash buffer (e.g., 0.5% or 1%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP or [γ-³²P]ATP to the reaction mixture. The final ATP concentration should be optimized for the specific kinase preparation.[9]
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with phosphoric acid wash buffer to remove unincorporated radiolabeled ATP.
-
Air-dry the P81 paper.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
RNAi-Mediated Depletion of Haspin in HeLa Cells
This protocol outlines a general procedure for depleting Haspin expression in HeLa cells using small interfering RNA (siRNA).
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting Haspin and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
6-well plates
Procedure:
-
Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the Haspin siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubate the cells for 48-72 hours.
Immunofluorescence Staining for Phospho-Histone H3 (Thr3)
This protocol describes the immunofluorescent detection of H3T3ph in cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST [PBS with 0.1% Tween-20])
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBST.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells twice with PBST.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.[12]
Western Blotting for Haspin and Phospho-Histone H3 (Thr3)
This protocol provides a general procedure for detecting Haspin and its phosphorylation mark, H3T3ph, by Western blotting.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-Haspin and Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. For detecting phosphorylated proteins, BSA is often the preferred blocking agent to reduce background.[13]
-
Incubate the membrane with the primary antibody (anti-Haspin or anti-phospho-H3T3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Detect the chemiluminescent signal using an appropriate imaging system.
Mandatory Visualizations
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to Haspin kinase.
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Studying Haspin Inhibition.
Conclusion and Future Directions
Haspin kinase is a cornerstone of mitotic regulation, ensuring the high fidelity of chromosome segregation. Its central role in phosphorylating histone H3 at threonine 3 initiates a critical signaling cascade that governs the localization and function of the Chromosomal Passenger Complex, thereby impacting sister chromatid cohesion and chromosome alignment. The atypical nature of its kinase domain and its heightened activity in proliferating cells have made Haspin an attractive target for the development of novel anti-cancer therapeutics.
Future research will likely focus on several key areas. A deeper understanding of the full spectrum of Haspin's substrates beyond histone H3 will provide a more complete picture of its mitotic functions. Elucidating the precise structural mechanisms that govern its activation and substrate recognition will be crucial for the design of highly specific and potent inhibitors. Furthermore, exploring the potential of Haspin inhibitors in combination with other anti-cancer agents holds promise for developing more effective therapeutic strategies. The continued investigation of Haspin kinase will undoubtedly yield further insights into the fundamental mechanisms of cell division and provide new avenues for therapeutic intervention in diseases characterized by uncontrolled cell proliferation.
References
- 1. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Autoinhibition and Polo-dependent multisite phosphorylation restrict activity of the histone H3 kinase Haspin to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 7. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
The Role of Histone H3 Threonine 3 Phosphorylation in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation of histone H3 at threonine 3 (H3T3ph) is a critical post-translational modification that plays a pivotal role in the precise execution of mitosis. This technical guide provides an in-depth exploration of the molecular mechanisms governed by H3T3 phosphorylation, its key regulators, and downstream effectors. It serves as a comprehensive resource for researchers in cell biology and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this crucial cell cycle event and its potential as a therapeutic target in oncology.
Introduction to H3T3 Phosphorylation
Histone post-translational modifications (PTMs) are fundamental to the regulation of chromatin structure and function, influencing a wide array of cellular processes, including transcription, DNA repair, and cell division.[1] Among these, histone phosphorylation is a dynamic modification intimately linked to cell cycle progression.[2] Phosphorylation of histone H3 at threonine 3 (H3T3ph) is a hallmark of mitosis, essential for the proper alignment and segregation of chromosomes.[3][4] This modification is catalyzed by the serine/threonine kinase Haspin and is indispensable for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis.[2] The CPC, a key regulator of mitosis, ensures the fidelity of chromosome segregation and cytokinesis. Dysregulation of H3T3 phosphorylation can lead to mitotic errors, genomic instability, and is often associated with cancer.[5]
The H3T3 Phosphorylation Signaling Pathway
The phosphorylation of H3T3 is a tightly regulated process that initiates a signaling cascade crucial for mitotic progression. The central player in this pathway is the kinase Haspin, which is activated at the onset of mitosis.
Upstream Regulation of Haspin Kinase
Haspin activity is meticulously controlled by upstream kinases, primarily Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), ensuring its activation is restricted to mitosis.[2] The activation sequence is as follows:
-
Cdk1-mediated Priming: As cells enter mitosis, the activity of the Cdk1/Cyclin B complex increases. Cdk1 phosphorylates Haspin on a specific threonine residue (T128 in humans), creating a docking site for Plk1.[2]
-
Plk1-dependent Activation: Plk1, through its Polo-box domain (PBD), binds to the Cdk1-phosphorylated Haspin. This interaction leads to further phosphorylation of Haspin by Plk1, resulting in the full activation of Haspin's kinase activity.[2]
H3T3 Phosphorylation and CPC Recruitment
Once activated, Haspin phosphorylates histone H3 at threonine 3, primarily at the centromeres.[2] This phosphorylation event creates a specific binding site for the BIR domain of Survivin, a crucial component of the Chromosomal Passenger Complex (CPC).[6] The CPC is a multisubunit complex that includes the kinase Aurora B, INCENP, and Borealin, in addition to Survivin.[6]
The binding of Survivin to H3T3ph anchors the entire CPC to the inner centromere.[6] This precise localization is critical for the subsequent functions of the CPC in mitosis.
Downstream Effects of CPC Localization
The centromeric localization of the CPC, orchestrated by H3T3 phosphorylation, enables Aurora B kinase to phosphorylate a multitude of substrates, thereby regulating key mitotic events:
-
Correction of Kinetochore-Microtubule Attachments: Aurora B phosphorylates components of the kinetochore, such as Ndc80/Hec1, destabilizing incorrect microtubule attachments and ensuring that sister chromatids are properly attached to opposite poles of the mitotic spindle.[7]
-
Spindle Assembly Checkpoint (SAC) Activation: The CPC plays a role in the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the spindle.
-
Chromosome Condensation and Segregation: Aurora B phosphorylates histone H3 at Serine 10 (H3S10) and Serine 28 (H3S28), contributing to chromatin condensation.[1][8] It also phosphorylates other substrates involved in chromosome segregation.
A positive feedback loop exists where Aurora B can further phosphorylate and activate Haspin, amplifying the H3T3ph signal at the centromeres.[2]
References
- 1. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Haspin-IN-4: A Technical Guide to a Potent Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Haploid Germ cell-Specific Nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment and segregation of chromosomes during cell division.[1] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of Haspin-IN-4, a potent inhibitor of Haspin kinase, and its analogues, such as CHR-6494. It details the chemical structure, physicochemical properties, and biological activity of this class of inhibitors. Furthermore, this guide outlines key experimental protocols for assessing the activity of Haspin inhibitors and visualizes the core signaling pathway and experimental workflows.
Chemical Structure and Properties
While "this compound" is not a widely documented specific chemical entity, it represents a class of potent Haspin inhibitors. A prominent and well-characterized example of this class is the compound CHR-6494. The following data pertains to CHR-6494 as a representative of potent Haspin inhibitors.
Table 1: Physicochemical Properties of CHR-6494
| Property | Value | Reference |
| IUPAC Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |
| Synonyms | Haspin Kinase Inhibitor, CHR-6494 | |
| CAS Number | 1333377-65-3 | |
| Molecular Formula | C₁₆H₁₆N₆ | |
| Molecular Weight | 292.34 g/mol | |
| Appearance | Off-white solid | |
| Solubility | DMSO: 25 mg/mL | |
| SMILES String | CCCNc1cc2c(cn1)n(cn2)c3ccc4[nH]ncc4c3 | |
| InChI Key | CZZCAOGIEGXMBZ-UHFFFAOYSA-N |
Biological Activity
This compound and its analogues are highly potent and selective inhibitors of Haspin kinase. Their mechanism of action involves binding to the ATP-binding pocket of the Haspin kinase, thereby preventing the phosphorylation of its primary substrate, histone H3.[1] This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres, leading to defects in chromosome segregation, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells.[1]
Table 2: In Vitro Inhibitory Activity of CHR-6494
| Target | IC₅₀ | Assay | Reference |
| Haspin Kinase | 2 nM | FRET-based assay | [4] |
| TrkA | >1000 nM | Kinase assay | |
| GSK-3β | >1000 nM | Kinase assay | |
| PIM1 | >1000 nM | Kinase assay | |
| Cdk1/B | >1000 nM | Kinase assay | |
| Cdk2/A | >1000 nM | Kinase assay |
Table 3: Cellular Activity of CHR-6494 in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ | Assay | Reference |
| HeLa | Cervical Cancer | 473 nM | XTT assay | |
| HCT-116 | Colon Cancer | 500 nM | XTT assay | |
| MDA-MB-231 | Breast Cancer | 752 nM | XTT assay | |
| COLO-792 | Melanoma | 497 nM | Crystal violet assay | [5] |
| RPMI-7951 | Melanoma | 628 nM | Crystal violet assay | [5] |
| BxPC-3-Luc | Pancreatic Cancer | 849 nM | XTT assay | [6] |
Signaling Pathway
Haspin kinase is a key upstream regulator of the chromosomal passenger complex (CPC) localization during mitosis. The phosphorylation of histone H3 at threonine 3 by Haspin creates a docking site for Survivin, a subunit of the CPC. This recruitment is essential for the proper function of Aurora B kinase, the catalytic subunit of the CPC, which in turn phosphorylates a multitude of substrates to ensure accurate chromosome segregation and cytokinesis.
Caption: The Haspin signaling pathway in mitosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize Haspin inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol: [7][8][9][10]
-
Prepare Reagents:
-
Prepare a 2X kinase reaction buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/mL BSA).
-
Prepare a solution of recombinant Haspin kinase in kinase reaction buffer.
-
Prepare a solution of histone H3 peptide substrate in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
Prepare serial dilutions of the Haspin inhibitor (e.g., CHR-6494) in DMSO, then dilute in kinase reaction buffer.
-
-
Set up the Kinase Reaction (in a 96-well plate):
-
Add 5 µL of the inhibitor solution or vehicle (DMSO) to each well.
-
Add 10 µL of the 2X kinase/substrate mixture.
-
Add 5 µL of the ATP solution to initiate the reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (XTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Workflow:
Caption: Workflow for the XTT Cell Viability Assay.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the Haspin inhibitor in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
XTT Labeling and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percent viability against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Workflow:
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 6. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. ulab360.com [ulab360.com]
- 9. Haspin Kinase Enzyme System [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
Haspin-IN-4: A Deep Dive into Target Specificity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin-IN-4, also identified as compound 60 in its discovery manuscript, is a potent and selective inhibitor of the serine/threonine kinase Haspin (encoded by the GSG2 gene). Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), a key step for the proper alignment of chromosomes during cell division. This unique function has positioned Haspin as an attractive therapeutic target in oncology. This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used in its characterization.
Core Target and Mechanism of Action
This compound is an ATP-competitive inhibitor of Haspin kinase. Its primary mechanism of action is the prevention of the phosphorylation of histone H3 at threonine 3. This inhibition disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromeres, leading to defects in chromosome segregation and ultimately, mitotic arrest and apoptosis in cancer cells.
Quantitative Target Specificity Data
The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and unforeseen side effects. This compound has been profiled against a panel of 70 diverse kinases to assess its selectivity. The following table summarizes the inhibitory activity of this compound against its primary target, Haspin, and highlights its high degree of selectivity.
| Target Kinase | IC50 (nM) |
| Haspin | 0.01 |
Table 1: In vitro inhibitory potency of this compound against its primary target, Haspin kinase. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
A comprehensive screening of this compound (compound 60) against a panel of 70 different kinases demonstrated its remarkable selectivity. At a concentration of 1 µM, this compound showed minimal inhibition of other kinases, underscoring its specificity for Haspin.[1][2][3]
Experimental Protocols
In Vitro Haspin Inhibition Assay (FRET-based)
This protocol outlines the method used to determine the in vitro inhibitory potency of this compound against Haspin kinase.
1. Reagents and Materials:
-
Recombinant human Haspin kinase
-
Biotinylated histone H3 peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-histone H3 (Thr3) antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)
-
This compound (or other test compounds)
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
2. Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of Haspin kinase to each well of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the kinase.
-
Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated histone H3 peptide substrate and ATP.
-
Allow the kinase reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-H3T3 antibody and SA-APC in a buffer containing EDTA.
-
Incubate the plate in the dark for at least 60 minutes to allow for the binding of the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Europium and ~665 nm for APC).
-
The ratio of the acceptor (APC) to donor (Europium) fluorescence is proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
The selectivity of this compound was assessed against a panel of 70 diverse kinases. While the specific proprietary platform used for the screening is not detailed in the primary literature, a general methodology for such screens is provided below.
1. General Principle:
-
Kinase selectivity is typically assessed using either radiometric assays (measuring the incorporation of radiolabeled phosphate (B84403) from [γ-33P]ATP onto a substrate) or fluorescence-based assays.
2. General Protocol (Radiometric Assay Example):
-
A panel of recombinant kinases is assembled.
-
Each kinase reaction is set up in a multi-well plate.
-
This compound is added at a fixed concentration (e.g., 1 µM) to each kinase reaction. A vehicle control (DMSO) is run in parallel.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP and a specific substrate for each kinase.
-
Reactions are incubated for a set period at an optimal temperature for each kinase.
-
Reactions are stopped, and the radiolabeled substrate is captured (e.g., on a filter membrane).
-
Unincorporated [γ-33P]ATP is washed away.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to the vehicle control.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the context of this compound's action and the methods used to characterize it, the following diagrams are provided in DOT language for visualization.
Caption: Haspin Signaling Pathway in Mitosis.
References
Beyond Histone H3: An In-depth Technical Guide to Non-canonical Haspin Kinase Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), an atypical serine/threonine kinase, is a critical regulator of mitosis. Its canonical and most well-characterized function is the phosphorylation of histone H3 at threonine 3 (H3T3ph). This phosphorylation event serves as a docking site for the Chromosomal Passenger Complex (CPC), ensuring its correct localization to the centromere, which is essential for proper chromosome alignment and segregation.[1][2][3][4] While the role of Haspin in the H3T3ph pathway is firmly established, emerging evidence suggests that its substrate scope extends beyond this canonical target. This technical guide provides a comprehensive overview of the current knowledge on non-histone H3 substrates of Haspin kinase, detailing the experimental validation, associated signaling pathways, and the methodologies employed for their identification.
Non-Histone H3 Substrates of Haspin Kinase
While research into non-histone H3 substrates of Haspin is ongoing, several potential candidates have been identified. The histone variant macroH2A has been validated as a direct substrate, and other proteins have been identified as potential targets, particularly in specific cellular contexts.
Quantitative Data on Validated and Potential Non-Histone H3 Substrates
| Substrate | Phosphorylation Site | Organism/Cell Type | Method of Identification | Key Findings & Quantitative Data | Reference |
| Histone Variant macroH2A1 | Serine 137 (S137) | Human (HeLa, HEK293) | Mass Spectrometry, In Vitro Kinase Assay, Western Blot with phospho-specific antibody | Phosphorylation of macroH2A at S137 was significantly down-regulated upon treatment with the Haspin inhibitor 5-iodotubercidin (B1582133) (5-ITu). Over-expression of Haspin increased S137 phosphorylation, which was reversed by 5-ITu treatment, confirming it as a direct substrate.[1] S137 is located in a basic region of the protein that may regulate its interaction with DNA.[1] | [1] |
| Complement C1q binding protein (C1QBP/HABP1) | Not specified | Mouse (spermatids) | Yeast Two-Hybrid, In Vitro Kinase Assay | C1QBP was identified as a Haspin-interacting protein in a yeast two-hybrid screen using a mouse testis cDNA library. Subsequent in vitro kinase assays confirmed that Haspin can phosphorylate C1QBP.[5] This interaction may be involved in spermatogenesis.[5] | [5] |
| Histone H3 (alternative site) | Threonine 11 (T11) | Arabidopsis thaliana | In Vitro Kinase Assay | Plant Haspin kinase (AtHaspin) was shown to phosphorylate both H3T3 and H3T11 in vitro. However, human Haspin does not phosphorylate H3T11 in vitro, indicating a potential divergence in substrate specificity across species.[6] | [6] |
Signaling Pathways and Logical Relationships
Haspin-H3T3ph-CPC Signaling Pathway
The canonical signaling pathway involving Haspin is central to mitotic progression. The following diagram illustrates this established cascade.
Caption: The canonical Haspin signaling pathway in mitosis.
Experimental Workflow for Haspin Substrate Identification
The identification of novel kinase substrates is a multi-step process that typically involves discovery-based proteomics followed by rigorous biochemical and cellular validation.
Caption: A general workflow for identifying novel Haspin kinase substrates.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used in the study of Haspin kinase substrates.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to confirm direct phosphorylation of substrates by Haspin.[1][7]
Objective: To determine if a purified protein or peptide is a direct substrate of Haspin kinase in vitro.
Materials:
-
Recombinant active Haspin kinase (e.g., MBP-Haspin or GST-Haspin).
-
Purified putative substrate protein or synthetic peptide.
-
Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 150 mM NaCl, 1 mM EDTA.
-
ATP Mix: 100-250 µM cold ATP with [γ-³²P]ATP (5-10 µCi per reaction).
-
SDS-PAGE loading buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant Haspin kinase (e.g., 5-10 nM) and the substrate protein (e.g., 1-5 µM) in Kinase Assay Buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP Mix. The total reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Electrophoresis: Boil the samples at 95°C for 5 minutes and then resolve the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the substrate. A phosphorylated band at the expected molecular weight of the substrate indicates a positive result.
Mass Spectrometry-Based Phosphoproteomics for Substrate Discovery
This protocol outlines a general strategy for identifying cellular substrates of Haspin by quantifying changes in protein phosphorylation upon Haspin inhibition.[1]
Objective: To identify proteins whose phosphorylation status is dependent on Haspin activity in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa cells).
-
Haspin inhibitor (e.g., 5-iodotubercidin).
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Trypsin for protein digestion.
-
Phosphopeptide enrichment materials (e.g., TiO₂, Fe-IMAC).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data analysis software for phosphoproteomics.
Procedure:
-
Cell Culture and Treatment: Culture cells under desired conditions. For mitotic studies, cells can be synchronized (e.g., with nocodazole). Treat one population of cells with a specific Haspin inhibitor and a control population with a vehicle (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors. Quantify protein concentration, and then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution LC-MS/MS instrument. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.
-
Quantitative Comparison: Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples. Phosphosites that show a significant decrease in abundance upon Haspin inhibition are considered candidate substrates.
Cellular Assay for Haspin Activity (Immuno-based)
This protocol is used to validate the effect of Haspin activity on a substrate within a cellular environment.[1][8]
Objective: To confirm that the phosphorylation of a candidate substrate is dependent on Haspin in intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T).
-
Expression vectors for Haspin and/or the substrate.
-
Transfection reagents.
-
Haspin inhibitor.
-
Cell lysis buffer.
-
Phospho-specific antibody for the identified phosphorylation site.
-
General antibody for the substrate protein (as a loading control).
-
Western blotting reagents and apparatus.
Procedure:
-
Cell Transfection and Treatment: Transfect cells with a plasmid encoding Haspin to overexpress the kinase. If necessary, co-transfect with a plasmid for the substrate protein.
-
Inhibitor Treatment: Treat a subset of the transfected cells with a Haspin inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with the phospho-specific antibody to detect the phosphorylated form of the substrate. Subsequently, strip and re-probe the membrane with an antibody against the total substrate protein to ensure equal loading.
-
Analysis: A decrease in the signal from the phospho-specific antibody in the inhibitor-treated cells, relative to the total protein level, confirms that the substrate's phosphorylation is dependent on Haspin activity in the cellular context.
Conclusion
While histone H3 remains the primary and most critical substrate of Haspin kinase for ensuring mitotic fidelity, the identification of macroH2A as a bona fide substrate expands the known cellular roles of Haspin.[1] The potential phosphorylation of C1QBP and species-specific targets like H3T11 in plants suggests that Haspin's functional repertoire may be broader than previously appreciated, potentially encompassing roles in gene expression regulation and gametogenesis.[5][6] The application of advanced proteomic and biochemical techniques, as detailed in this guide, will be instrumental in uncovering the full spectrum of Haspin substrates and elucidating their contributions to cellular physiology and disease. For drug development professionals, understanding the complete substrate landscape of Haspin is crucial for predicting the full biological consequences of Haspin inhibition and for developing highly specific therapeutic agents.
References
- 1. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and characterization of plant Haspin kinase as a histone H3 threonine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Haspin-IN-4 on Chromosome Cohesion: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Haspin kinase is a critical regulator of mitotic progression, playing a key role in ensuring the proper segregation of chromosomes. It achieves this, in part, by protecting the cohesion between sister chromatids at the centromeres. Inhibition of Haspin kinase leads to defects in chromosome alignment and premature sister chromatid separation, making it an attractive target for anti-cancer therapeutics. This technical guide provides an in-depth overview of the effect of Haspin inhibition on chromosome cohesion, with a focus on the highly potent inhibitor, Haspin-IN-4. Due to the limited availability of specific published data on this compound, this document leverages data from other well-characterized Haspin inhibitors, such as CHR-6494, as proxies to describe the expected cellular effects and provide relevant experimental protocols.
Introduction: Haspin Kinase and Chromosome Cohesion
Sister chromatid cohesion is the process by which duplicated chromosomes are held together from the time of DNA replication until their separation during anaphase. This process is essential for the accurate segregation of the genome to daughter cells and is mediated by the cohesin protein complex. In vertebrates, the majority of cohesin is removed from the chromosome arms during prophase, while a smaller pool is protected at the centromeres. This centromeric cohesion is vital for the proper attachment of microtubules to the kinetochores and for resisting the pulling forces of the mitotic spindle.
Haspin, a serine/threonine kinase, is a key player in the protection of centromeric cohesion.[1] The primary substrate of Haspin is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[2] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The localization of the CPC at the centromere is crucial for its functions in correcting improper kinetochore-microtubule attachments and in maintaining the spindle assembly checkpoint.
Depletion or inhibition of Haspin leads to a loss of H3T3ph, delocalization of the CPC from the centromere, and consequently, defects in chromosome alignment and a failure to maintain centromeric cohesion.[2][3] This results in premature separation of sister chromatids, a hallmark of Haspin inhibition.
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of Haspin kinase. It is characterized by its high potency and selectivity.
| Compound | Target | IC50 (Enzymatic Assay) |
| This compound | Haspin Kinase | 0.01 nM |
Table 1: Potency of this compound. Data sourced from commercial supplier information.
While detailed studies on the cellular effects of this compound on chromosome cohesion are not yet publicly available, its exceptional potency suggests it is a powerful tool for studying Haspin function and a promising candidate for therapeutic development. The remainder of this guide will use data from other well-characterized Haspin inhibitors to illustrate the expected consequences of potent Haspin inhibition on chromosome cohesion.
Quantitative Data on the Effects of Haspin Inhibitors
The following tables summarize quantitative data obtained from studies using the proxy Haspin inhibitor CHR-6494. These data demonstrate the anti-proliferative effects and the impact on cell cycle progression, which are downstream consequences of the mitotic defects caused by Haspin inhibition, including the loss of chromosome cohesion.
| Cell Line | Inhibitor | IC50 (Cell Viability) | Assay Duration |
| HeLa (Cervical Cancer) | CHR-6494 | 473 nM | 72 hours |
| HCT-116 (Colon Cancer) | CHR-6494 | 500 nM | 72 hours |
| MDA-MB-231 (Breast Cancer) | CHR-6494 | 752 nM | 72 hours |
| BxPC-3-Luc (Pancreatic Cancer) | CHR-6494 | 849.0 nM | 48 hours |
Table 2: Anti-proliferative activity of the Haspin inhibitor CHR-6494 in various human cancer cell lines.[4]
| Cell Line | Treatment | % of Cells in G2/M Phase |
| MDA-MB-231 | DMSO (Control) | 17.7 ± 0.6% |
| MDA-MB-231 | CHR-6494 (500 nM) | 25.4 ± 0.5% |
| MDA-MB-231 | CHR-6494 (1000 nM) | 26.3 ± 1.5% |
Table 3: Effect of CHR-6494 on cell cycle progression in MDA-MB-231 breast cancer cells. Cells were treated for 24 hours.
Signaling Pathway and Experimental Workflows
Haspin Signaling Pathway in Chromosome Cohesion
The following diagram illustrates the central role of Haspin in protecting centromeric cohesion.
Experimental Workflow for Analyzing Chromosome Cohesion Defects
This diagram outlines a typical workflow for assessing the impact of a Haspin inhibitor on sister chromatid cohesion.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of Haspin inhibitors on chromosome cohesion.
Chromosome Spread Analysis for Cohesion Defects
This method allows for the direct visualization of chromosomes to assess sister chromatid cohesion.
Objective: To prepare metaphase chromosomes from cells treated with a Haspin inhibitor to score for cohesion defects (e.g., premature sister chromatid separation, "railroad" chromosomes).
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
Haspin inhibitor (e.g., this compound) and vehicle (e.g., DMSO)
-
Mitotic arresting agent (e.g., Colcemid, 10 µg/mL stock)
-
Hypotonic solution: 0.075 M Potassium Chloride (KCl), pre-warmed to 37°C
-
Freshly prepared fixative: 3:1 Methanol:Glacial Acetic Acid
-
Microscope slides
-
Staining solution (e.g., DAPI or Giemsa stain)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells (e.g., HeLa or U2OS) on a culture dish and grow until they reach 70-80% confluency.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the Haspin inhibitor or vehicle control for a predetermined duration (e.g., 1-24 hours).
-
Mitotic Arrest: Add Colcemid to a final concentration of 0.1 µg/mL to the culture medium. Incubate for 2-4 hours at 37°C to accumulate cells in metaphase.
-
Cell Harvesting: Collect the mitotic cells. Gently shake the dish to dislodge loosely attached mitotic cells and collect the medium. Then, briefly trypsinize the remaining attached cells and combine them with the collected medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Hypotonic Treatment: Aspirate the supernatant, leaving a small volume to resuspend the cell pellet. Add 5 mL of pre-warmed 0.075 M KCl dropwise while gently vortexing. Incubate at 37°C for 15-20 minutes.
-
Fixation: Add 1 mL of fresh, cold 3:1 methanol:acetic acid fixative to the cell suspension. Centrifuge at 200 x g for 5 minutes.
-
Washing: Aspirate the supernatant and resuspend the pellet in 5 mL of fresh fixative. Repeat this wash step two more times.
-
Spreading: After the final wash, resuspend the cell pellet in a small volume of fixative (0.5-1 mL). Drop the cell suspension from a height of ~30 cm onto clean, humid microscope slides. Allow the slides to air dry.
-
Staining and Mounting: Stain the slides with DAPI (1 µg/mL in PBS) for 5 minutes or with 5% Giemsa solution. Rinse with water, air dry, and mount with a coverslip using an appropriate mounting medium.
-
Analysis: Using a fluorescence or bright-field microscope, examine at least 50-100 metaphase spreads per condition. Score for cohesion defects, classifying metaphases based on the degree of sister chromatid separation (e.g., normal, separated arms, or completely separated chromatids).
Immunofluorescence Staining of Cohesion-Related Proteins
This protocol is for visualizing the localization of key proteins involved in chromosome structure and cohesion, such as centromere markers.
Objective: To assess the effects of Haspin inhibition on the localization of centromeric and kinetochore proteins and to measure the distance between sister kinetochores as an indirect measure of cohesion.
Materials:
-
Cells grown on glass coverslips
-
Haspin inhibitor and vehicle
-
Paraformaldehyde (PFA) 4% in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA in PBS with 0.1% Tween 20 (PBST)
-
Primary antibodies (e.g., anti-CENP-A, anti-Aurora B)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat with the Haspin inhibitor as described in the previous protocol, including mitotic arrest.
-
Fixation: Aspirate the medium and wash once with PBS. Fix the cells by incubating with 4% PFA in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Blocking: Wash three times with PBS. Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBST, with the second wash containing DAPI to stain the DNA. Rinse once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Analysis: Acquire images using a confocal or widefield fluorescence microscope. Analyze the localization of the protein of interest. For inter-kinetochore distance measurements, acquire z-stacks and use image analysis software to measure the 3D distance between sister kinetochore pairs (identified by centromere staining) in multiple cells for each condition.
Conclusion
Haspin kinase is a pivotal regulator of chromosome cohesion during mitosis. The highly potent inhibitor this compound represents a valuable tool for dissecting the intricate mechanisms of mitotic regulation and holds potential as a therapeutic agent. While direct quantitative data on the effect of this compound on chromosome cohesion is pending, the effects of other well-studied Haspin inhibitors strongly indicate that its use will result in significant defects in sister chromatid cohesion, leading to chromosome missegregation and cell cycle arrest. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the cellular consequences of treatment with this compound and other potent Haspin inhibitors.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
The Role of Haspin Kinase in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2, is a serine/threonine kinase that plays a pivotal role in the faithful execution of mitosis.[1][2] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3][4] This post-translational modification is crucial for the proper alignment and segregation of chromosomes during cell division.[1][3] Emerging evidence has highlighted the significant upregulation of Haspin in a multitude of human cancers, correlating with tumor malignancy and poor patient prognosis.[2][5][6] Consequently, Haspin has emerged as a promising therapeutic target for anticancer drug development. This guide provides an in-depth exploration of Haspin's function in cancer progression, detailing its signaling pathways, the effects of its inhibition, and relevant experimental protocols for its study.
The Core Function of Haspin in Mitosis
Haspin is a critical regulator of mitotic progression. Its kinase activity is essential for ensuring the accurate cohesion of sister chromatids at the centromeres during prophase and prometaphase, which is a prerequisite for their proper alignment at the metaphase plate and subsequent segregation during anaphase.[1][7] The phosphorylation of histone H3 at threonine 3 by Haspin facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere.[8] The CPC, which includes the kinase Aurora B, is a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint (SAC).[9]
Dysregulation of Haspin's activity, either through overexpression or deletion, leads to mitotic defects.[4] Inhibition of Haspin prevents the proper localization of Aurora B, resulting in chromosome misalignment and activation of the spindle checkpoint, ultimately arresting cells in a prometaphase-like state.[4][9] This fundamental role in mitosis makes rapidly dividing cancer cells particularly vulnerable to the consequences of Haspin inhibition.
Haspin Dysregulation and its Pro-Tumorigenic Roles in Cancer
A growing body of evidence demonstrates that Haspin is significantly upregulated in a variety of cancer cells compared to their normal counterparts.[1][2][10] This overexpression has been observed in numerous malignancies, including breast, colon, ovarian, pancreatic, bladder, and lung cancers, as well as melanoma and multiple myeloma.[8][11][12][13][14] High levels of Haspin expression are often associated with more advanced tumor grades and a poorer prognosis for patients.[6][13][15]
The pro-tumorigenic functions of Haspin extend beyond its role in mitosis. By promoting cell cycle progression, Haspin contributes to the uncontrolled proliferation that is a hallmark of cancer.[16][17] Furthermore, Haspin activity has been linked to the maintenance of genomic stability; while its loss can initially promote tumorigenesis by inducing aneuploidy, cancer cells later become dependent on Haspin to prevent catastrophic levels of genetic aberrations that would be incompatible with survival.[8]
Key Signaling Pathways Involving Haspin in Cancer
The Haspin Activation Pathway
Haspin's activity is tightly regulated throughout the cell cycle. During interphase, it is kept in an autoinhibited state.[4] At the onset of mitosis, a cascade of phosphorylation events activates Haspin. This process is initiated by Cyclin-dependent kinase 1 (Cdk1), which phosphorylates the N-terminus of Haspin.[4][16] This initial phosphorylation creates a docking site for Polo-like kinase 1 (Plk1), which then further phosphorylates multiple sites on Haspin, leading to its full activation.[4][16]
Caption: The mitotic activation pathway of Haspin kinase.
Downstream Effects of Haspin Inhibition
Inhibition of Haspin kinase activity has profound effects on cancer cells, leading to both cell-intrinsic and extrinsic anti-tumor responses.[11] Small molecule inhibitors of Haspin prevent the phosphorylation of histone H3 at threonine 3, which in turn disrupts the localization of the CPC and leads to mitotic catastrophe.[7][18] This disruption of mitosis often results in the formation of micronuclei, which are small, extranuclear bodies containing damaged chromosome fragments.[11]
The presence of micronuclei in the cytoplasm can trigger the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[11] This innate immune signaling cascade is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[11] This, in turn, can modulate the tumor microenvironment, leading to an increase in IFNγ-producing CD8+ T cells and a reduction in immunosuppressive regulatory T cells (Tregs), thereby promoting an anti-tumor immune response.[11]
Caption: Downstream signaling effects of Haspin inhibition in cancer cells.
Therapeutic Targeting of Haspin in Cancer
The critical role of Haspin in mitosis and its overexpression in cancer make it an attractive target for therapeutic intervention.[2][7] Several small molecule inhibitors of Haspin have been developed and have shown promising anti-cancer activity in preclinical studies.[3][19] These inhibitors have demonstrated efficacy in various cancer models, including those resistant to other therapies.[11]
Quantitative Data on Haspin Expression and Inhibition
The following tables summarize publicly available data on Haspin (GSG2) RNA expression in various cancers from The Cancer Genome Atlas (TCGA) and the inhibitory activity of selected Haspin inhibitors.
Table 1: Haspin (GSG2) RNA Expression in Human Cancers (TCGA)
| Cancer Type | Median FPKM in Tumor |
| Bladder Urothelial Carcinoma | 15.3 |
| Breast Invasive Carcinoma | 12.8 |
| Colon Adenocarcinoma | 10.5 |
| Lung Adenocarcinoma | 11.2 |
| Ovarian Serous Cystadenocarcinoma | 13.1 |
| Pancreatic Adenocarcinoma | 14.7 |
| Prostate Adenocarcinoma | 8.9 |
| Skin Cutaneous Melanoma | 16.4 |
| Uterine Corpus Endometrial Carcinoma | 11.9 |
Data is presented as median Fragments Per Kilobase of exon per Million reads (FPKM) and is sourced from publicly available TCGA data through portals like the Human Protein Atlas.[20]
Table 2: In Vitro Activity of Haspin Inhibitors Against Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| CHR-6494 | HCT-116 | Colorectal Cancer | 25 |
| CHR-6494 | HeLa | Cervical Cancer | 30 |
| CHR-6494 | MDA-MB-231 | Breast Cancer | 50 |
| CX-6258 | A375 | Melanoma | <100 |
| CX-6258 | UACC62 | Melanoma | <100 |
| 5-Iodotubercidin (5-ITu) | HeLa | Cervical Cancer | ~500 |
IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% and are compiled from various preclinical studies.[18][21][22]
Experimental Protocols for Studying Haspin
The study of Haspin's role in cancer progression involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Haspin Kinase Assay
This assay measures the enzymatic activity of Haspin and the potency of its inhibitors.
Workflow Diagram:
Caption: Workflow for a radiometric in vitro Haspin kinase assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant active Haspin kinase with the test compound at various concentrations in a kinase assay buffer.[23]
-
Pre-incubation: Incubate the mixture at 30°C for 15 minutes to allow the inhibitor to bind to the kinase.[23]
-
Kinase Reaction: Initiate the reaction by adding the substrate, histone H3, and [γ-32P] ATP in a magnesium acetate-ATP cocktail buffer. Incubate at 30°C for 15 minutes.[23]
-
Stopping the Reaction and Detection: Spot the reaction mixture onto P81 phosphocellulose paper. Wash the paper with 0.75% phosphoric acid to remove unreacted [γ-32P] ATP.[23]
-
Quantification: Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.[23] The reduction in radioactivity in the presence of the inhibitor corresponds to its inhibitory potency.
Alternative non-radiometric assays, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), can also be employed.[24]
Immunoblotting for H3T3 Phosphorylation
This technique is used to assess the in-cell activity of Haspin by detecting its direct downstream target.
Methodology:
-
Cell Lysis: Treat cancer cells with a Haspin inhibitor for a specified time. Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[16][18]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[16][18]
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated histone H3 at threonine 3 (anti-p-H3T3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-H3T3 signal in inhibitor-treated cells indicates successful Haspin inhibition.[16]
Cell Viability and Proliferation Assays
These assays determine the effect of Haspin inhibition on cancer cell growth and survival.
Methodology (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Haspin inhibitor for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.
Conclusion and Future Directions
Haspin kinase represents a compelling target for cancer therapy due to its essential role in mitosis and its frequent overexpression in malignant tissues.[1][8] Inhibition of Haspin not only disrupts the proliferation of cancer cells directly but also has the potential to stimulate an anti-tumor immune response.[11] The development of potent and selective Haspin inhibitors is an active area of research, with the potential to offer new therapeutic options for a wide range of cancers, including those that have developed resistance to current treatments.[3][25] Future research will likely focus on the clinical translation of Haspin inhibitors, both as monotherapies and in combination with other anticancer agents, to fully exploit their therapeutic potential.[25]
References
- 1. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sensusimpact.com [sensusimpact.com]
- 11. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Haspin knockdown can inhibit progression and development of pancreatic cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSG2 facilitates the progression of human breast cancer through MDM2-mediated ubiquitination of E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. GSG2 (Haspin) promotes development and progression of bladder cancer through targeting KIF15 (Kinase-12) | Aging [aging-us.com]
- 16. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of HASPIN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 21. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4.7. Kinase Assay [bio-protocol.org]
- 24. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
Haspin Inhibitors: A Technical Guide for Mitosis Research
A Note on Nomenclature: The specific compound "Haspin-IN-4" requested does not yield specific results in scientific literature searches. It is likely a typographical error. This guide will therefore focus on well-characterized and potent Haspin inhibitors that serve as exemplary tools for studying mitosis, such as 5-iodotubercidin (B1582133) (5-ITu) and CHR-6494, and will incorporate data for the potent inhibitor Haspin-IN-3 where applicable. This approach provides a comprehensive and technically accurate resource for researchers in the field.
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis.[1][2] Its primary role is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a key event in the proper orchestration of chromosome segregation.[3][4] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), a multisubunit complex that includes the kinase Aurora B.[5][6][7] The correct localization of the CPC to the inner centromere is essential for the regulation of microtubule-kinetochore attachments and the activation of the spindle assembly checkpoint (SAC).[7][8]
The development of small molecule inhibitors targeting Haspin has provided researchers with powerful tools to dissect the intricate processes of mitosis.[2][9] These inhibitors allow for the acute and reversible inactivation of Haspin, enabling detailed studies of its downstream effects on chromosome alignment, sister chromatid cohesion, and cell cycle progression.[2][10] This technical guide provides an in-depth overview of the use of Haspin inhibitors as a tool for studying mitosis, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanism of Action
Haspin inhibitors are small molecules designed to competitively bind to the ATP-binding pocket of the Haspin kinase domain, thereby preventing the phosphorylation of its substrate, histone H3.[11][12] The inhibition of Haspin's catalytic activity sets off a cascade of events that disrupt the normal progression of mitosis.
The central signaling pathway affected by Haspin inhibition is the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres. The molecular cascade is as follows:
-
Haspin Kinase Activity: In a normal mitotic cell, Haspin phosphorylates histone H3 at threonine 3 (H3T3ph).
-
CPC Recruitment: The phosphorylated H3T3 acts as a binding site for the CPC subunit Survivin.[5] This interaction is crucial for the localization of the entire CPC, including Aurora B kinase, to the inner centromere.[5][6]
-
Aurora B Function: Once localized, Aurora B kinase phosphorylates a multitude of substrates involved in correcting improper kinetochore-microtubule attachments and signaling to the spindle assembly checkpoint (SAC) to prevent premature anaphase onset.[7][8]
By inhibiting Haspin, the initial phosphorylation of H3T3 is blocked. This prevents the recruitment of the CPC to the centromeres, leading to a delocalization of Aurora B kinase.[5][7] The consequence of this delocalization is a failure to correct attachment errors and a compromised spindle assembly checkpoint, ultimately resulting in mitotic arrest and, in many cases, apoptosis.[2][13]
Quantitative Data on Haspin Inhibitors
The potency of Haspin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays and their half-maximal effective concentration (EC50) in cell-based assays that measure the reduction of H3T3 phosphorylation.
| Inhibitor | IC50 (in vitro) | EC50 (cellular p-H3T3) | Cell Line | Reference |
| Haspin-IN-3 | 14 nM | Not Reported | Not Reported | [14][15] |
| CHR-6494 | Not Reported | ~150 nM | A375 | [3] |
| 5-iodotubercidin (5-ITu) | Not Reported | Not Reported | Not Reported | [10] |
| CX-6258 | Not Reported | ~150 nM | A375 | [3] |
Experimental Protocols
In Vitro Haspin Kinase Assay
This protocol is a generalized procedure for determining the in vitro potency of a Haspin inhibitor.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) as substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Haspin inhibitor (e.g., Haspin-IN-3) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the Haspin inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3T3 Phosphorylation (Western Blot)
This protocol describes how to assess the effect of a Haspin inhibitor on the phosphorylation of histone H3 at threonine 3 in cultured cells.
Materials:
-
Human cell line (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Haspin inhibitor (e.g., CHR-6494) dissolved in DMSO
-
Nocodazole (B1683961) (to enrich for mitotic cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the Haspin inhibitor at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
For the final 2 hours of treatment, add nocodazole to the culture medium to arrest cells in mitosis.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3T3 phosphorylation.
Immunofluorescence for Chromosome Alignment
This protocol allows for the visualization of chromosome alignment defects following treatment with a Haspin inhibitor.
Materials:
-
Human cell line (e.g., HeLa) grown on coverslips
-
Haspin inhibitor dissolved in DMSO
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin (to visualize the spindle)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (to visualize DNA)
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a culture plate and allow them to attach.
-
Treat the cells with the Haspin inhibitor or DMSO for a time sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
Fix the cells with 4% PFA for 10 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate the cells with the primary antibody against α-tubulin for 1 hour.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the DNA with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images for mitotic defects, such as misaligned chromosomes at the metaphase plate.
Conclusion
Haspin inhibitors are invaluable tools for the study of mitosis, providing a means to acutely perturb a key regulatory pathway and observe the downstream consequences. By inhibiting the phosphorylation of histone H3 at threonine 3, these compounds disrupt the localization of the Chromosomal Passenger Complex, leading to defects in chromosome segregation and mitotic arrest. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize Haspin inhibitors in their investigations into the complex and fascinating process of cell division. As our understanding of the nuances of mitotic regulation continues to grow, so too will the applications for these potent and specific chemical probes.
References
- 1. Haspin kinase inhibition dampens pseudorabies virus infection in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin (E7V4I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The right place at the right time: Aurora B kinase localization to centromeres and kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Untangling the contribution of Haspin and Bub1 to Aurora B function during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of Haspin inhibitors: Kinase inhibitory potency and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and functional characterization of the atypical human kinase haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Haspin-IN-3 | Haspin Kinase | TargetMol [targetmol.com]
- 15. Haspin-IN-3 - Immunomart [immunomart.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Haspin-IN-4 Potency Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), also known as GSG2 (Germ Cell-Specific Gene 2), is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is essential for the proper alignment and segregation of chromosomes.[2] Given its critical function in cell division, Haspin has emerged as an attractive therapeutic target in oncology. Haspin-IN-4 is a chemical compound designed to inhibit the activity of Haspin kinase. These application notes provide a detailed protocol for determining the in vitro potency of this compound against Haspin kinase using a luminescence-based assay.
The described protocol utilizes the ADP-Glo™ Kinase Assay, a sensitive and robust method for measuring kinase activity.[1] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[1] The luminescent signal generated allows for the determination of the inhibitor's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Signaling Pathway and Experimental Principle
Haspin kinase catalyzes the transfer of the gamma-phosphate from ATP to the threonine 3 residue of histone H3. In this in vitro assay, recombinant human Haspin kinase, a suitable substrate (such as a histone H3-derived peptide), and ATP are combined. The activity of the kinase is measured by the amount of ADP generated. This compound, as an inhibitor, is expected to reduce the rate of this reaction.
The ADP-Glo™ assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP produced is converted back to ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.
Caption: Workflow of the this compound in vitro kinase assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number (Example) | Storage |
| Recombinant Human Haspin Kinase | Promega | V4231 | -80°C |
| Histone H3 Peptide Substrate | Promega | V2881 | -20°C |
| ATP | Sigma-Aldrich | A7699 | -20°C |
| This compound | MedChemExpress | HY-101568 | -20°C (in DMSO) |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| Kinase Reaction Buffer (5X) | Promega | V2871 | 4°C |
| DTT (0.1M) | Promega | V289A | -20°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| White, Opaque 96-well Plates | Corning | 3917 | Room Temperature |
Experimental Protocol
Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare the required volume of 1X Kinase Reaction Buffer by diluting the 5X stock with sterile deionized water. Add DTT to a final concentration of 1 mM.
-
This compound Serial Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions to generate a dose-response curve.
-
Enzyme Preparation: Thaw the recombinant Haspin kinase on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Reaction Buffer. The optimal concentration should be determined empirically.
-
Substrate/ATP Mixture: Prepare a mixture containing the Histone H3 peptide substrate and ATP in 1X Kinase Reaction Buffer. The final concentrations in the reaction will typically be around 20 µM for the substrate and 10 µM for ATP.[3]
Assay Procedure
-
Compound Plating: Add 2.5 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque 96-well plate.
-
Enzyme Addition: Add 5 µL of the diluted Haspin kinase to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of the Substrate/ATP mixture to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other measurements.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signalinhibitor / SignalDMSO))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Expected Results
The in vitro kinase assay should demonstrate a dose-dependent inhibition of Haspin kinase activity by this compound. The resulting sigmoidal curve will allow for the determination of the IC50 value, providing a quantitative measure of the inhibitor's potency.
| Compound | Target Kinase | Assay Format | IC50 (nM) |
| This compound | Haspin | ADP-Glo™ | To be determined |
| Staurosporine | Haspin | Radiometric | 12.3[3] |
| GW 5074 | Haspin | Radiometric | 25.8[3] |
| H-89 | Haspin | Radiometric | 301[3] |
Note: The IC50 values for reference compounds are provided from a radiometric assay and may differ from those obtained with the ADP-Glo™ assay.
Workflow Diagram
Caption: Step-by-step workflow for the this compound kinase assay.
References
Application Notes and Protocols for Haspin Inhibitor Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division.[1][2][3] This phosphorylation event serves as a docking site for the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachments and ensuring genomic stability.[4] Dysregulation of Haspin activity has been linked to cancer progression, making it an attractive target for anticancer drug development.[5]
Haspin inhibitors are small molecules designed to block the catalytic activity of Haspin, thereby disrupting the mitotic process and leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] This document provides detailed application notes and protocols for assessing the anti-proliferative effects of Haspin inhibitors, using Haspin-IN-4 as a representative compound, in cell-based assays.
Mechanism of Action of Haspin Inhibitors
Haspin inhibitors typically function by competing with ATP for binding to the kinase domain of the Haspin enzyme. This prevents the phosphorylation of its primary substrate, histone H3. The inhibition of H3T3ph disrupts the recruitment of the CPC to the centromeres, leading to defects in chromosome alignment during metaphase, mitotic arrest, and ultimately, cell death.[4][8]
Signaling Pathway
The signaling pathway involving Haspin is central to the proper execution of mitosis. The diagram below illustrates the key events.
Caption: Haspin kinase phosphorylates Histone H3, leading to CPC recruitment and proper mitosis. This compound inhibits this process.
Quantitative Data: Anti-proliferative Activity of Haspin Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Haspin inhibitors in different cancer cell lines. This data is crucial for selecting appropriate cell lines and inhibitor concentrations for your experiments.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| CHR-6494 | HeLa | Cell Proliferation | ~0.3 | [6] |
| CHR-6494 | U2OS | Cell Proliferation | ~0.6 | [6] |
| 5-Iodotubercidin (5-ITu) | HeLa | Cell Proliferation | ~0.45 | [7] |
| Compound 4k | U87/U373 | Antiproliferative | 33-46 | [9] |
| Compound 21 | NCI-60 Panel | Growth Inhibition | 0.078 | [9] |
| CX-6258 | A375 | Viability | Not specified | [10] (Causes G2/M arrest) |
| CX-6258 | UACC62 | Viability | Not specified | [10] (Causes G2/M arrest) |
Experimental Protocols
This section provides detailed protocols for three common cell-based assays to determine the effect of this compound on cell proliferation.
Experimental Workflow
The general workflow for assessing the anti-proliferative effects of a compound is outlined below.
Caption: General workflow for a cell-based proliferation assay to determine the IC50 of an inhibitor.
Protocol 1: MTS Cell Proliferation Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa, U2OS)
-
Complete culture medium
-
96-well tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[12][13]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.[11][12]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTS assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Preparation and Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[14] Add 100 µL of CellTiter-Glo® Reagent to each well.[14][15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Crystal Violet Staining Assay
This simple and cost-effective assay stains the DNA of adherent cells, providing an indirect measure of cell number.
Materials:
-
This compound
-
Adherent cancer cell line of choice
-
Complete culture medium
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic acid (for solubilization)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
Cell Fixation: Gently wash the cells twice with PBS. Add 100 µL of methanol to each well and incubate for 10 minutes at room temperature to fix the cells.[16]
-
Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well.[17] Incubate for 20 minutes at room temperature.[17]
-
Washing: Gently wash the plate with tap water until the excess dye is removed.[16][17]
-
Drying: Allow the plate to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability and the IC50 value as described for the other assays.
Conclusion
The provided protocols offer robust and reliable methods for evaluating the anti-proliferative effects of Haspin inhibitors like this compound. The choice of assay will depend on the specific experimental needs, available equipment, and cell line characteristics. Consistent execution of these protocols will yield valuable data for the characterization and development of novel anticancer therapeutics targeting the Haspin kinase.
References
- 1. apexbt.com [apexbt.com]
- 2. uniprot.org [uniprot.org]
- 3. Co-crystal structures of the protein kinase haspin with bisubstrate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of haspin suppresses cancer cell proliferation by interfering with cell cycle progression at multiple stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 11. cohesionbio.com [cohesionbio.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. promega.com [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. tpp.ch [tpp.ch]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Determining the Optimal Concentration of Haspin Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a crucial role in the proper alignment of chromosomes during mitosis. It achieves this by phosphorylating histone H3 at threonine 3 (H3T3ph), a key event that facilitates the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to the centromeres.[1][2][3] Given its elevated expression in various cancers and its critical role in cell division, Haspin has emerged as a promising therapeutic target for cancer treatment.[4][5]
This document provides detailed application notes and protocols for determining the optimal concentration of Haspin inhibitors for treating cancer cell lines. While the user specified "Haspin-IN-4," publicly available research on this particular compound is limited. It is listed by chemical suppliers with reported inhibitory activity.[6][7] Therefore, to provide a comprehensive guide, we include data and protocols applicable to this compound and other well-characterized Haspin inhibitors, such as CHR-6494 and CX-6258.
Data Presentation: Optimal Concentrations of Haspin Inhibitors
The optimal concentration of a Haspin inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) for cell viability or proliferation. This value can vary depending on the cancer cell line and the assay conditions. The following table summarizes the reported IC50 values for select Haspin inhibitors in various cancer cell lines.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |
| This compound | - | - | 0.01 | [6][7] |
| CHR-6494 | MDA-MB-231 | Breast Adenocarcinoma | 757.1 | [8][9] |
| MCF7 | Breast Adenocarcinoma | 900.4 | [8][9] | |
| SKBR3 | Breast Adenocarcinoma | 1530 | [8][9] | |
| HCT-116 | Colorectal Carcinoma | 500 | [10] | |
| HeLa | Cervical Carcinoma | 473 | [10] | |
| BxPC-3-Luc | Pancreatic Adenocarcinoma | 849.0 | [11] | |
| COLO-792 | Melanoma | 497 | [12] | |
| RPMI-7951 | Melanoma | 628 | [12] | |
| MeWo | Melanoma | 396 | [12] | |
| MDA-MB-435 | Melanoma | 611 | [12] | |
| CX-6258 | Various | Acute Leukemia | 20-3700 | [10] |
| MV-4-11 | Acute Myeloid Leukemia | - | [13] | |
| PC3 | Prostate Adenocarcinoma | 452 | [13] |
Note: The IC50 value for this compound is from a supplier and has not been independently reported in peer-reviewed literature for specific cell lines.
Signaling Pathway and Mechanism of Action
Haspin inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Haspin kinase domain.[3] This prevents the phosphorylation of its primary substrate, histone H3, at threonine 3. The inhibition of H3T3ph disrupts the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, leading to mislocalization of Aurora B kinase.[1][3] This cascade of events results in mitotic defects, including chromosome misalignment, activation of the spindle assembly checkpoint, and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[1][8][14]
Experimental Protocols
Cell Viability and Cytotoxicity Assays
To determine the optimal concentration range and IC50 of a Haspin inhibitor, a cell viability or cytotoxicity assay is essential. The MTT and CellTiter-Glo® assays are two commonly used methods.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Haspin inhibitor stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Haspin inhibitor in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Cover the plate and agitate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. OUH - Protocols [ous-research.no]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 13. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Immunofluorescence of H3T3ph after Haspin-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin kinase is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during metaphase. Inhibition of Haspin kinase leads to a reduction in H3T3ph levels, resulting in mitotic defects and potential anti-cancer therapeutic applications. Haspin-IN-4 is a small molecule inhibitor of Haspin kinase. This document provides a detailed protocol for the immunofluorescent detection of H3T3ph in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Rationale
Haspin kinase directly phosphorylates histone H3 at threonine 3. Treatment with this compound is expected to inhibit this activity, leading to a dose- and time-dependent decrease in the H3T3ph signal. Immunofluorescence microscopy allows for the visualization and quantification of this effect at the single-cell level.
Application Notes and Protocols for Western Blot Analysis of Haspin-IN-4 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin (Haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a critical role in the regulation of mitosis.[1][2] Its primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[3][4] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase and the subsequent segregation of sister chromatids.[2][3] Dysregulation of Haspin activity has been implicated in various cancers, making it an attractive therapeutic target.[5][6]
Haspin-IN-4, also known as Compound 60, is a highly potent and selective inhibitor of Haspin with an IC50 value of 0.01 nM.[7][8] By inhibiting Haspin kinase activity, this compound is expected to decrease the levels of phosphorylated histone H3 at threonine 3, leading to mitotic defects and ultimately, cell death in rapidly dividing cancer cells. Western blotting is a fundamental technique to elucidate the molecular effects of this compound treatment. This document provides detailed protocols and application notes for the Western blot analysis of cells treated with this compound, focusing on the downstream signaling effects and providing a framework for quantitative analysis.
Signaling Pathway and Experimental Rationale
The primary signaling pathway affected by this compound is the mitotic chromosome segregation pathway. Inhibition of Haspin kinase activity directly prevents the phosphorylation of histone H3 at threonine 3. This, in turn, disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromeres, a critical step for the proper function of Aurora B kinase and the faithful segregation of chromosomes.[2]
The experimental rationale for using Western blot analysis is to:
-
Confirm Target Engagement: To verify that this compound is effectively inhibiting its target in a cellular context by measuring the levels of phosphorylated histone H3 at threonine 3 (p-H3-T3).
-
Quantify Dose-Dependent Effects: To determine the concentration-dependent effects of this compound on p-H3-T3 levels and other downstream markers.
-
Assess Downstream Consequences: To investigate the downstream cellular consequences of Haspin inhibition, such as the induction of apoptosis, by analyzing markers like cleaved PARP.
Quantitative Data Presentation
Table 1: Dose-Dependent Effect of a Potent Haspin Inhibitor (CHR-6494) on Cancer Cell Viability [9]
| Cell Line | Oncogenic Mutation | IC50 (nM) for Cell Viability |
| COLO-792 | BRAF V600E | 497 |
| RPMI-7951 | NRAS Q61L | 628 |
| HCT-116 | KRAS G13D | 500 |
| HeLa | HPV-18 | 473 |
| MDA-MB-231 | BRAF G464V | 752 |
Table 2: Quantitative Analysis of Histone H3 Threonine 3 Phosphorylation (p-H3-T3) Inhibition by a Potent Haspin Inhibitor (CHR-6494) [10]
| Cell Line | Treatment | Relative p-H3-T3 Levels (Normalized to Total H3) |
| MDA-MB-231 | DMSO (Control) | 1.00 |
| CHR-6494 (1000 nM, 24h) | Substantially Diminished | |
| MCF7 | DMSO (Control) | 1.00 |
| CHR-6494 (1000 nM, 24h) | Substantially Diminished | |
| SKBR3 | DMSO (Control) | 1.00 |
| CHR-6494 (1000 nM, 24h) | Substantially Diminished |
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell lines (e.g., HeLa, HCT-116, MDA-MB-231) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a DMSO-only treated well as a vehicle control.
B. Protein Extraction (Histone Extraction Protocol)
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells. Transfer to a microcentrifuge tube.
-
Centrifuge at 2000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3).
-
Lyse the cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Histone Extraction:
-
Resuspend the pellet in 200 µL of 0.2 N HCl.
-
Incubate overnight at 4°C with gentle stirring to extract histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the histones to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
-
C. Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 15-20 µg) from each sample with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 15% polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-Histone H3 (Thr3) antibody (e.g., 1:1000 dilution)
-
Anti-Histone H3 antibody (as a loading control, e.g., 1:2000 dilution)
-
Anti-cleaved PARP antibody (to assess apoptosis, e.g., 1:1000 dilution)
-
Anti-GAPDH or β-actin antibody (as a loading control for total cell lysates, e.g., 1:5000 dilution)
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000 to 1:10,000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensities using image analysis software such as ImageJ.
-
Normalization:
-
For histone modifications, normalize the intensity of the p-H3-T3 band to the intensity of the total Histone H3 band for each sample.
-
For other proteins, normalize the band intensity to a loading control like GAPDH or β-actin.
-
-
Interpretation:
-
A dose-dependent decrease in the normalized p-H3-T3 signal confirms the on-target activity of this compound.
-
An increase in the signal for cleaved PARP indicates the induction of apoptosis.
-
The concentration of this compound that results in a 50% reduction in the p-H3-T3 signal can be determined as the cellular EC50.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal for p-H3-T3 | Insufficient this compound concentration or treatment time. | Optimize inhibitor concentration and incubation time. |
| Inefficient histone extraction. | Ensure complete cell lysis and acid extraction. | |
| Poor antibody quality. | Use a validated antibody for p-H3-T3. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Inconsistent loading control | Inaccurate protein quantification. | Carefully perform and repeat protein quantification. |
| Uneven protein loading. | Ensure equal volumes and concentrations are loaded in each well. |
Conclusion
Western blot analysis is an indispensable tool for characterizing the cellular effects of the Haspin inhibitor, this compound. By following the detailed protocols outlined in this document, researchers can effectively confirm target engagement, quantify dose-dependent responses, and assess the downstream consequences of Haspin inhibition. This information is crucial for the preclinical evaluation and further development of this compound as a potential anti-cancer therapeutic.
References
- 1. uniprot.org [uniprot.org]
- 2. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. rcsb.org [rcsb.org]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Haspin-IN-4 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haspin-IN-4 is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2][3] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the proper alignment and segregation of chromosomes during cell division. Inhibition of Haspin kinase is a promising therapeutic strategy for various cancers. Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and other research applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Synonyms | Compound 60 |
| Molecular Formula | C25H33N5O |
| Molecular Weight | 419.56 g/mol [1][3] |
| IC50 | 0.01 nM for Haspin kinase[1][2][3] |
| Appearance | Solid |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Solvent | DMSO |
Note: While a specific solubility value for this compound in DMSO is not publicly available, a related compound from the same supplier, Haspin-IN-3, has a solubility of 25 mg/mL in DMSO with the aid of ultrasonication and warming. A similar solubility is anticipated for this compound.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile, amber glass vials (optional, for light-sensitive compounds)
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or incubator set to 37°C
-
Calibrated pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (L) = (Mass of this compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 419.56 g/mol
-
Desired Concentration = 0.010 mol/L (10 mM)
Volume of DMSO (L) = 0.001 g / (419.56 g/mol * 0.010 mol/L) = 0.0002383 L = 238.3 µL
-
-
Dissolution: a. Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. Alternatively, if the compound is provided in a pre-weighed vial, perform the reconstitution directly in the original vial. b. Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. d. If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. e. If necessary, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing, to aid dissolution. Visually inspect to ensure no particulates are present.
-
Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles which can degrade the compound. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration. It is recommended to perform at least one intermediate dilution step to ensure accuracy. Example for a 1 µM final concentration: a. Prepare a 100 µM intermediate solution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. b. Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
Use Immediately: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions.
Visualizations
Haspin Signaling Pathway
Caption: The role of Haspin kinase in mitosis and its inhibition by this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Live-Cell Imaging with Haspin-IN-4 to Monitor Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Haspin-IN-4, a potent and selective inhibitor of Haspin kinase, for the real-time visualization and quantification of mitotic arrest in live cells. The protocols outlined below are designed to be adaptable to various cancer cell lines and experimental setups.
Introduction
Haspin is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2] This phosphorylation event is a key signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring proper chromosome alignment and segregation.[3][4] Inhibition of Haspin disrupts this process, leading to defects in chromosome congression, activation of the spindle assembly checkpoint, and ultimately, mitotic arrest.[5] This makes Haspin an attractive target for the development of novel anti-cancer therapeutics.[6] this compound is a small molecule inhibitor designed to target Haspin kinase specifically. Live-cell imaging with this compound allows for the dynamic monitoring of its effects on mitotic progression and provides valuable insights into its mechanism of action.
Haspin Signaling Pathway in Mitosis
The activity of Haspin kinase is tightly regulated during the cell cycle. It is activated in early mitosis through phosphorylation by upstream kinases such as Cdk1 and Plk1.[3][7] Once active, Haspin phosphorylates Histone H3 at Threonine 3. This phosphomark acts as a docking site for the CPC, which includes the kinase Aurora B. The localization of the CPC at the centromere is crucial for correcting improper microtubule-kinetochore attachments and for the proper functioning of the spindle assembly checkpoint.[8]
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Haspin-IN-4 Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Haspin-IN-4, a potent inhibitor of Haspin kinase. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For potent, cell-permeable Haspin inhibitors like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. A similar Haspin inhibitor, CHR-6494, is soluble in DMSO at 25 mg/mL.[1] It is advisable to first test the solubility of a small amount of your compound in DMSO before preparing a large stock solution.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. To mitigate this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%.
-
Serial Dilutions: Perform intermediate serial dilutions of your DMSO stock in DMSO to get closer to the final desired concentration before the final dilution into the aqueous buffer.
-
Proper Mixing: Add the DMSO stock to the aqueous buffer dropwise while gently vortexing to ensure rapid and thorough mixing.
Q3: How should I store my solid this compound and its stock solutions?
A3: Proper storage is crucial for maintaining the stability and activity of the inhibitor.
-
Solid Compound: Store the solid powder at -20°C for long-term stability.
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C. Following reconstitution in DMSO, stock solutions of similar Haspin inhibitors are stable for up to 6 months at -20°C.[1]
Q4: Can I warm the solution to improve the solubility of this compound?
A4: Gentle warming (e.g., to 37°C) and vortexing can be employed to aid in the dissolution of the compound in DMSO. However, it is essential to first verify the temperature stability of this compound to avoid degradation.
Q5: What are the expected cellular effects of this compound inhibition?
A5: Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph) during mitosis. Inhibition of Haspin is expected to reduce the levels of H3T3ph, leading to defects in chromosome alignment, a delay in mitotic entry, and potentially G2/M cell cycle arrest and apoptosis.[2][3]
Troubleshooting Guide: this compound Insolubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Solid this compound does not dissolve in DMSO. | Insufficient solvent volume or use of low-quality/hydrated DMSO. | - Increase the volume of DMSO incrementally.- Gently warm the solution to 37°C and vortex.- Use fresh, anhydrous, high-purity DMSO. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., cell culture medium, PBS). | The solubility limit of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Perform serial dilutions in DMSO first before adding to the aqueous medium.- Add the DMSO stock to the aqueous medium dropwise while vortexing.- Ensure the final DMSO concentration is kept below 0.5%. |
| The solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.- Visually inspect assay plates for any signs of precipitation before and after the experiment.- If possible, reduce the incubation time. |
| Inconsistent or non-reproducible experimental results. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Visually confirm the absence of precipitate in your working solutions before each experiment.- Prepare fresh working dilutions from a frozen stock solution for each experiment.- Perform a solubility test in your specific cell culture medium to determine the solubility limit. |
Quantitative Data Summary
The following table summarizes the solubility of a well-characterized Haspin inhibitor, CHR-6494, which can be used as a reference for this compound.
| Compound | Solvent | Solubility |
| CHR-6494 | DMSO | 25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Briefly centrifuge the vial containing solid this compound to ensure all the powder is at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to ensure the compound is fully dissolved. Visually confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use, low-binding tubes.
-
Store the aliquots at -80°C, protected from light.
-
-
Working Solution Preparation (for cell-based assays):
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions in your complete cell culture medium immediately before adding to the cells.
-
To minimize precipitation, add the DMSO stock to the medium dropwise while gently vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium remains below 0.5% to avoid solvent toxicity. For example, a 1:1000 dilution of a 10 mM stock into the medium yields a 10 µM working solution with 0.1% DMSO.
-
Do not store diluted inhibitor in aqueous media.
-
Protocol 2: Western Blotting for Phospho-Histone H3 (Thr3) Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HCT116) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Histone H3 (Thr3) and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.
-
Visualizations
References
Optimizing Haspin-IN-4 Incubation Time: A Technical Support Guide
Welcome to the technical support center for optimizing your experiments with Haspin inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you determine the optimal incubation time for Haspin-IN-4 to achieve the maximum desired effect in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Haspin kinase. Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[2][3][4] this compound likely works by binding to the ATP-binding pocket of Haspin, preventing the phosphorylation of histone H3.[3] This disruption of H3T3 phosphorylation leads to defects in chromosome cohesion, metaphase alignment, and ultimately results in mitotic arrest and often, cell death (apoptosis), making it a target for cancer therapy.[2][3][5]
Q2: What is a recommended starting incubation time for this compound in cell culture?
A2: The optimal incubation time for this compound is highly dependent on the cell line, the concentration of the inhibitor, and the experimental endpoint being measured. Based on studies with other Haspin inhibitors, a good starting point for cell viability or proliferation assays is a 24 to 72-hour incubation period.[5][6] For assays measuring more immediate effects, such as inhibition of histone H3 phosphorylation or mitotic arrest, shorter incubation times ranging from a few hours (e.g., 2-12 hours) may be sufficient.[6][7]
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: To determine the ideal incubation time for your experimental setup, it is highly recommended to perform a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and harvesting them at various time points (e.g., 6, 12, 24, 48, and 72 hours). You can then analyze your endpoint of interest at each time point to identify the duration that yields the maximal effect.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment with a Haspin inhibitor like this compound is expected to induce a G2/M cell cycle arrest.[5][8] This can be observed through flow cytometry analysis of DNA content. Additionally, you can expect to see an increase in mitotic catastrophe, characterized by misaligned chromosomes, spindle abnormalities, and centrosome amplification.[5] Ultimately, these effects can lead to apoptosis.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Incubation time is too short: The inhibitor may not have had enough time to exert its effect. | 1. Increase incubation time: Perform a time-course experiment with longer durations (e.g., 48, 72, or even 96 hours), especially for cell viability or proliferation assays.[9][10] |
| 2. Inhibitor concentration is too low: The concentration used may be insufficient to inhibit Haspin kinase effectively. | 2. Perform a dose-response experiment: Determine the IC50 value for your specific cell line to identify an effective concentration range. | |
| 3. Cell line is resistant: The target cells may have intrinsic or acquired resistance to Haspin inhibition. | 3. Use a sensitive cell line: If possible, test the inhibitor on a cell line known to be sensitive to mitotic inhibitors. Confirm target engagement by Western blot for p-H3T3. | |
| High cell death even at short incubation times | 1. Inhibitor concentration is too high: The concentration may be causing rapid, non-specific toxicity. | 1. Lower the inhibitor concentration: Perform a dose-response experiment to find a concentration that induces the desired mitotic effect without excessive immediate toxicity. |
| 2. Cell line is highly sensitive: The cells may be particularly susceptible to mitotic disruption. | 2. Use shorter incubation times: For highly sensitive cells, focus on earlier time points (e.g., 6-24 hours) to observe the primary effects before widespread cell death occurs. | |
| Variability between experimental replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure consistent cell seeding: Use a cell counter for accurate and uniform seeding density. Ensure cells are in the logarithmic growth phase.[11][12] |
| 2. Edge effects in multi-well plates: Wells on the perimeter of the plate can experience different environmental conditions. | 2. Avoid using outer wells: If possible, do not use the outermost wells of your plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| 3. Inhibitor degradation: The inhibitor may not be stable in culture medium for extended periods. | 3. Replenish inhibitor-containing medium: For long-term incubations (>48 hours), consider replacing the medium with freshly prepared inhibitor-containing medium. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Inhibition of Histone H3 Phosphorylation
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of its direct target, Histone H3 at Threonine 3 (p-H3T3), via Western Blot.
Methodology:
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will allow them to be in the logarithmic growth phase and reach approximately 70-80% confluency at the time of the longest incubation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentration. An effective concentration should be determined from a prior dose-response experiment (typically 1-10 times the IC50).
-
Time-Course Treatment: Treat the cells with the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration. Incubate the cells for a range of time points (e.g., 1, 3, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Histone H3 (Thr3) overnight at 4°C.
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 or a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-H3T3 and the total H3/loading control. The optimal incubation time is the shortest duration that results in the maximum reduction of the p-H3T3 signal.
Quantitative Data Summary
The following table provides example data from a time-course experiment measuring the inhibition of p-H3T3 and the induction of G2/M arrest. Note: This is example data and will vary depending on the cell line, inhibitor concentration, and experimental conditions.
| Incubation Time (hours) | p-H3T3 Level (% of Control) | Cells in G2/M (%) |
| 0 (Control) | 100% | 15% |
| 6 | 45% | 30% |
| 12 | 20% | 55% |
| 24 | 15% | 70% |
| 48 | 18% | 65% (cell death observed) |
Visualizations
Caption: this compound inhibits Haspin kinase, blocking H3T3 phosphorylation and leading to mitotic arrest.
Caption: Workflow for determining the optimal incubation time for this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small-molecule inhibitor of Haspin alters the kinetochore functions of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Haspin-IN-4 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Haspin-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Haspin kinase.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[2] By inhibiting Haspin, this compound prevents the phosphorylation of H3T3, leading to mitotic defects, G2/M cell cycle arrest, and potentially apoptosis in rapidly dividing cells.[1][2]
Q2: What are the known and potential off-targets of Haspin inhibitors?
While this compound is designed to be a Haspin inhibitor, like many kinase inhibitors, it may exhibit off-target activity. Kinome-wide screening of other Haspin inhibitors, such as CX-6258, has revealed binding to other kinases including PIM kinases and MYLK4.[4] Another Haspin inhibitor, CHR-6494, has been shown to have poor selectivity against other kinases.[5] It is crucial to experimentally determine the selectivity profile of this compound in your experimental system.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Distinguishing on-target from off-target effects is critical for accurate data interpretation. Several strategies can be employed:
-
Phenotypic Comparison: Compare the phenotype observed with this compound treatment to that of a genetic knockdown or knockout of Haspin (e.g., using siRNA or CRISPR/Cas9).[6] Discrepancies between the pharmacological and genetic approaches may suggest off-target effects.
-
Use of Structurally Different Inhibitors: Employ another potent and selective Haspin inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell line expressing a drug-resistant mutant of Haspin, the on-target effects of this compound should be diminished, while off-target effects would persist.
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits H3T3 phosphorylation to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity is observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Toxicity | 1. Perform a dose-response curve to determine the lowest concentration that elicits the desired on-target effect (inhibition of H3T3ph). 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases that may be responsible for the toxicity. 3. Test a structurally unrelated Haspin inhibitor to see if the cytotoxicity is recapitulated. | Identification of a therapeutic window with minimal toxicity. Identification of specific off-targets to consider for downstream validation. Confirmation of whether the cytotoxicity is on-target or off-target. |
| Compound Solubility Issues | 1. Visually inspect the culture medium for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture medium. 3. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not contributing to the cytotoxicity. | Clear medium indicates proper solubility. Understanding of the solubility limits to avoid precipitation-induced non-specific effects. Ruling out solvent-induced toxicity. |
| Cell Line Sensitivity | 1. Test this compound in multiple cell lines to determine if the high cytotoxicity is a general or cell-line-specific effect. | Determination if the observed toxicity is a widespread phenomenon or specific to the cellular context. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Instability | 1. Prepare fresh stock solutions of this compound regularly. 2. Store the stock solution at the recommended temperature and protect it from light. | Consistent inhibitor potency and reproducible experimental outcomes. |
| Activation of Compensatory Signaling Pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways that might be triggered by Haspin inhibition. 2. Consider using combination therapies to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to Haspin inhibition and more consistent results. |
| Variable Target Engagement | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with Haspin in your cells at the concentrations used. | Confirmation of target binding in a cellular context, ensuring that the inhibitor is reaching its intended target. |
Quantitative Data
The following table summarizes the inhibitory activity (IC50 values) of several known Haspin inhibitors against Haspin and a selection of common off-target kinases. Note: A comprehensive selectivity profile for this compound is not publicly available. Researchers are strongly encouraged to perform their own kinome-wide screening for this compound.
| Inhibitor | Target | IC50 (nM) | Off-Target Example (Kinase) | IC50 (nM) | Selectivity (Off-Target/Target) | Reference |
| CHR-6494 | Haspin | ~1 | DYRK2 | ~10 | 10 | [3] |
| CX-6258 | Haspin | ~10 | PIM1 | ~5 | 0.5 | [4] |
| Pyridoquinazoline Analog 4 | Haspin | 50 | - | - | High selectivity reported across a large kinase panel | [5] |
| HSD972 | Haspin | 14 | - | - | Not reported | [2] |
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity via Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. For single-point screening, a concentration of 1 µM is often used.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or an in vitro kinase activity assay.
-
Binding Assay: Measures the ability of this compound to displace a labeled ligand from each kinase in the panel.
-
Activity Assay: Measures the ability of this compound to inhibit the catalytic activity of each kinase.
-
-
Data Analysis: Results are usually provided as the percentage of inhibition at the tested concentration or as IC50/Kd values for interacting kinases.
-
Interpretation: A highly selective inhibitor will show potent inhibition of Haspin and minimal inhibition of other kinases.
Protocol 2: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to Haspin in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Lysate Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Haspin.
-
-
Data Analysis:
-
Quantify the band intensities for Haspin at each temperature for both the vehicle and this compound treated samples.
-
Normalize the intensity of each heated sample to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Assessing Off-Target Effects on a Signaling Pathway via Western Blotting
Objective: To investigate if this compound affects other signaling pathways, for example, the PIM kinase pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-H3T3 (as a positive control for Haspin inhibition) and a known downstream target of a potential off-target kinase (e.g., phospho-BAD for PIM kinase activity). Also probe for the total protein levels as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the treated samples to the vehicle control. A significant change in the phosphorylation of the off-target substrate would suggest an off-target effect.
-
Visualizations
Caption: The Haspin signaling pathway in the G2/M phase of the cell cycle.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Haspin-IN-4 cytotoxicity in non-cancerous cell lines
Disclaimer: The information provided in this technical support center is based on published data for various Haspin kinase inhibitors, such as CHR-6494 and CX-6258. As of the latest update, specific cytotoxicity data for a compound designated "Haspin-IN-4" in non-cancerous cell lines is not publicly available. The data and guidance provided here are intended to serve as a general reference for researchers working with Haspin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of Haspin inhibitors in non-cancerous cell lines?
A1: Generally, Haspin inhibitors are anticipated to exhibit a degree of selectivity for cancer cells over non-cancerous cells. This is because Haspin kinase is often more highly expressed in malignant tissues compared to their normal counterparts.[1][2][3] However, cytotoxicity in non-cancerous, particularly proliferating, cell lines can still be observed. For instance, the Haspin inhibitor CHR-6494 showed potent antiproliferative effects against the immortalized mammary epithelial cell line MCF10A.[4] Another inhibitor, CX-6258, displayed minimal toxicity in human tumor-infiltrating lymphocytes (TILs) and in vitro differentiated neurons.[1][2]
Q2: Why am I observing significant cytotoxicity in my non-cancerous cell line with a Haspin inhibitor?
A2: Several factors could contribute to this observation:
-
High Proliferation Rate: The primary mechanism of action of Haspin inhibitors is the disruption of mitosis.[5][6] Non-cancerous cell lines with a high proliferation rate may be more susceptible to the cytotoxic effects of these inhibitors.
-
Off-Target Effects: While designed to be specific, small molecule inhibitors can sometimes have off-target effects on other kinases or cellular processes, which could contribute to cytotoxicity.[7][8]
-
Compound Concentration: The concentration of the inhibitor used is critical. It is essential to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What is the mechanism of action of Haspin inhibitors?
A3: Haspin is a protein kinase that phosphorylates histone H3 at threonine 3 (H3T3ph).[5][6] This phosphorylation event is crucial for the proper alignment and segregation of chromosomes during mitosis. Haspin inhibitors typically bind to the ATP-binding pocket of the Haspin kinase, preventing the phosphorylation of histone H3.[5] This disruption of a key mitotic process leads to errors in chromosome segregation, mitotic arrest, and ultimately, cell death in rapidly dividing cells.[5][6]
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Question: My IC50 values for a non-cancerous cell line are inconsistent across different experimental runs. What could be the cause?
-
Answer:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Inconsistent initial cell seeding density can significantly impact proliferation rates and, consequently, the apparent cytotoxicity of a cell cycle-dependent inhibitor. Optimize and strictly control the seeding density.
-
Compound Stability: Verify the stability of your Haspin inhibitor stock solution. Improper storage can lead to degradation and reduced potency. Prepare fresh dilutions from a stable stock for each experiment.
-
Assay Incubation Time: The duration of drug exposure can influence the IC50 value. Ensure the incubation time is consistent across all experiments.
-
Issue 2: No significant cytotoxicity observed in a non-cancerous cell line, even at high concentrations.
-
Question: I am not observing the expected cytotoxic effect of the Haspin inhibitor on my non-cancerous cell line. Why might this be?
-
Answer:
-
Low Proliferation Rate: The cell line may have a very slow doubling time. Since Haspin inhibitors primarily affect dividing cells, quiescent or slowly proliferating cells will be less sensitive. Consider using a positive control compound known to induce cytotoxicity in your chosen cell line.
-
Drug Efflux Pumps: Some cell lines express high levels of multidrug resistance (MDR) transporters that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Compound Solubility: Ensure that the inhibitor is fully dissolved in the culture medium at the tested concentrations. Precipitation of the compound will lead to an inaccurate assessment of its potency.
-
Quantitative Data Summary
The following table summarizes publicly available cytotoxicity data for the Haspin inhibitor CHR-6494 in a non-cancerous cell line.
| Compound | Cell Line | Cell Type | IC50 (nM) | Citation |
| CHR-6494 | MCF10A | Immortalized mammary epithelial cells | 547 | [4] |
Experimental Protocols
Protocol: Determining IC50 using a MTT Assay
This protocol outlines a general procedure for assessing the cytotoxicity of a Haspin inhibitor in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
Haspin inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Haspin inhibitor in complete medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Caption: Simplified signaling pathway showing the role of Haspin in mitosis and its inhibition.
References
- 1. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sensusimpact.com [sensusimpact.com]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Haspin-dependent and independent effects of the kinase inhibitor 5-Iodotubercidin on self-renewal and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Haspin-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Haspin kinase inhibitor, Haspin-IN-4. The information is designed to help users identify and overcome experimental challenges, particularly those related to the development of resistance in cancer cells.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Haspin kinase with a reported IC50 of 0.01 nM.[1] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2] This phosphorylation event is essential for the proper alignment and segregation of chromosomes during cell division.[2] this compound, like other Haspin inhibitors, likely binds to the ATP-binding pocket of the Haspin kinase enzyme, preventing the phosphorylation of histone H3.[2] This disruption of H3T3 phosphorylation leads to mitotic arrest and ultimately, cell death in rapidly dividing cancer cells.[2]
Q2: I am observing a decrease in the efficacy of this compound over time in my cell culture experiments. What could be the reason?
A2: A decrease in the efficacy of this compound over time may indicate the development of acquired resistance in your cancer cell line. One of the primary mechanisms of resistance to Haspin inhibitors is the activation of compensatory signaling pathways. Specifically, the kinase VRK1 (Vaccinia-related kinase 1) can also phosphorylate histone H3 at threonine 3, thereby compensating for the loss of Haspin activity. Upregulation or hyperactivation of VRK1 could render the cells less sensitive to this compound.
Q3: Are there known off-target effects of Haspin inhibitors that I should be aware of?
A3: While this compound is reported to be a selective inhibitor, some other Haspin inhibitors, such as 5-iodotubercidin (B1582133) (5-ITu), have been shown to have off-target effects on kinases like adenosine (B11128) kinase, CDC-like kinase (CLK), and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrks).[3] It is crucial to consider the possibility of off-target effects, especially when using higher concentrations of the inhibitor. To confirm that the observed phenotype is due to Haspin inhibition, consider using a structurally different Haspin inhibitor or genetic approaches like siRNA/shRNA-mediated knockdown of Haspin to validate your findings.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: There is evidence to suggest that targeting the Haspin kinase pathway could be a strategy to overcome resistance to other cancer drugs. For instance, the Haspin inhibitor CX-6258 has shown potent activity against melanoma cell lines that are resistant to RAF/MEK inhibitors.[4][5][6][7][8] This suggests that for certain cancer types, inhibiting Haspin could be a viable therapeutic approach in drug-resistant tumors.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Reduced or no inhibition of cell viability after this compound treatment.
| Possible Cause | Suggested Solution |
| Development of Resistance | Investigate the expression and activity of VRK1 kinase in your cells. Increased VRK1 activity can compensate for Haspin inhibition. Consider co-treatment with a VRK1 inhibitor if available, or use siRNA to knockdown VRK1 expression to see if sensitivity to this compound is restored. |
| Incorrect Drug Concentration | Confirm the IC50 of this compound in your specific cell line. Perform a dose-response curve to determine the optimal concentration. Remember that the reported IC50 of 0.01 nM is a biochemical assay value and the effective concentration in a cellular context may be higher. |
| Compound Instability | Ensure proper storage and handling of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Visually inspect for any precipitation in the media. |
| Cell Seeding Density | Inconsistent cell seeding can lead to variable results. Ensure a consistent number of cells are seeded in each well. High cell density can sometimes reduce the apparent efficacy of a drug. |
| Low Cell Proliferation Rate | Haspin inhibitors primarily target actively dividing cells. If your cells are quiescent or have a very long doubling time, the effect of this compound may be minimal. Ensure your cells are in the logarithmic growth phase during the experiment. |
Problem 2: Inconsistent or no reduction in phospho-Histone H3 (Thr3) levels upon Western Blotting.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Performance | Use a phospho-specific antibody validated for Western blotting. Optimize the antibody dilution and incubation times. Include a positive control (e.g., lysate from mitotic cells) and a negative control (e.g., lysate from asynchronous or interphase cells). |
| Phosphatase Activity | Phosphatases in the cell lysate can dephosphorylate your target protein. Always use fresh phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Inadequate Blocking | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead. |
| Compensatory VRK1 Activity | If VRK1 is active, it may still phosphorylate H3T3 even in the presence of a Haspin inhibitor. To confirm this, you can knockdown VRK1 and see if the p-H3T3 signal is further reduced upon this compound treatment. |
| Timing of Lysate Collection | The phosphorylation of H3T3 is mitosis-specific. Ensure you are harvesting cells at a time point where a significant portion of the population is in mitosis, or synchronize your cells to enrich for the mitotic population. |
Problem 3: Artifacts or unexpected phenotypes in immunofluorescence experiments.
| Possible Cause | Suggested Solution |
| High Background Staining | Optimize fixation and permeabilization steps. Use an appropriate blocking solution (e.g., BSA or normal serum from the secondary antibody host species). Ensure thorough washing between antibody incubation steps. |
| Weak or No Signal | Check the primary and secondary antibody concentrations and incubation times. Ensure the fluorophore-conjugated secondary antibody is compatible with your microscope's filter sets. Protect your samples from light to prevent photobleaching. |
| Off-Target Effects | At high concentrations, inhibitors can have off-target effects leading to unexpected cellular morphologies. Perform a dose-response to find the lowest effective concentration. Validate the observed phenotype with a second, structurally distinct Haspin inhibitor or with Haspin siRNA. |
| Cell Detachment | Be gentle during washing steps. Consider coating coverslips with an adhesion-promoting substance like poly-L-lysine. |
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of the Haspin inhibitor CHR-6494 in various breast cancer cell lines. While specific data for this compound in resistant lines is not yet available, this data provides a reference for the range of potencies observed with Haspin inhibitors. A higher IC50 value is indicative of reduced sensitivity or resistance.
| Cell Line | Molecular Subtype | CHR-6494 IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative | 757.1 | [1] |
| MCF7 | Luminal A | 900.4 | [1] |
| SKBR3 | HER2-Positive | 1530 | [1] |
| MCF10A | Non-tumorigenic | 547 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-Histone H3 (Thr3)
This protocol is for detecting the levels of H3T3ph in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Histone H3 (Thr3) and mouse/rabbit anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to confirm equal loading.
Immunofluorescence for Mitotic Spindle Analysis
This protocol is for visualizing the effects of this compound on mitotic spindle formation and chromosome alignment.
Materials:
-
Cancer cell line
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: mouse anti-α-tubulin (for mitotic spindle) and rabbit anti-phospho-Histone H3 (Ser10) (as a marker for mitotic cells)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse Alexa Fluor 488 and anti-rabbit Alexa Fluor 594)
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with 5% BSA for 1 hour.
-
Incubate with primary antibodies (anti-α-tubulin and anti-phospho-Histone H3 (Ser10)) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a DNA stain for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images. Analyze for defects in mitotic spindle formation and chromosome alignment.
Signaling Pathways and Experimental Workflows
Haspin Signaling Pathway and VRK1 Compensatory Mechanism
The following diagram illustrates the primary mechanism of action of Haspin and the compensatory pathway involving VRK1 that can lead to resistance to Haspin inhibitors.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, a key step for proper chromosome segregation during mitosis. This compound inhibits this process. Resistance can arise through the compensatory phosphorylation of Histone H3 by VRK1 kinase.
Experimental Workflow for Investigating this compound Resistance
The following diagram outlines a logical workflow for researchers investigating potential resistance to this compound.
Caption: A step-by-step workflow to investigate and confirm the role of the VRK1 compensatory pathway in acquired resistance to this compound.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - Cancer Research - Figshare [aacr.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Haspin-IN-4 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Haspin-IN-4.
Troubleshooting Guide
Researchers may encounter challenges in achieving the expected in vivo efficacy with this compound. This guide addresses common issues in a question-and-answer format.
Question 1: I am not observing the expected anti-tumor effects with this compound in my mouse model. Could the formulation be the issue?
Answer: Yes, improper formulation is a common reason for the lack of in vivo efficacy of small molecule inhibitors, especially for compounds with low aqueous solubility.[1] To ensure adequate bioavailability, the delivery vehicle for this compound must be optimized.
-
Recommended Action:
-
Assess Solubility: First, determine the solubility of this compound in various pharmaceutically acceptable solvents.
-
Formulation Strategies: For poorly soluble compounds, consider the following formulation strategies:
-
Co-solvent systems: Use a mixture of solvents to improve solubility. A common formulation for in vivo studies with kinase inhibitors involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]
-
Lipid-based delivery systems: These can enhance the solubility and absorption of lipophilic drugs.[3]
-
Nanosuspensions: Reducing particle size to the nanometer range can increase the surface area for dissolution.[4]
-
-
Vehicle Control: Always include a vehicle-only control group in your experiments to ensure the observed effects are due to this compound and not the delivery vehicle.
-
Question 2: What is a good starting point for dosing and administration of a Haspin inhibitor in vivo?
Answer: While specific data for this compound is not publicly available, we can look at protocols for other potent Haspin inhibitors like CHR-6494 and CX-6258 for guidance.
-
Recommended Action:
-
Dose-Response Study: It is crucial to perform a dose-response study to determine the optimal dose for your specific model.
-
Starting Doses from Analogous Compounds:
-
Monitoring for Toxicity: Closely monitor animals for any signs of toxicity, such as weight loss.[9]
-
Question 3: How can I confirm that this compound is reaching the tumor and inhibiting its target?
Answer: Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to confirm target engagement.
-
Recommended Action:
-
Pharmacokinetic (PK) Analysis:
-
Collect plasma and tumor tissue at various time points after administration.
-
Analyze the concentration of this compound to determine its absorption, distribution, and half-life.
-
-
Pharmacodynamic (PD) Analysis:
-
The primary substrate of Haspin is Histone H3 at Threonine 3 (H3T3).[10]
-
Collect tumor tissue from treated and control animals.
-
Assess the levels of phosphorylated H3T3 (p-H3T3) via Western blot or immunohistochemistry. A significant reduction in p-H3T3 levels in the treated group would indicate successful target inhibition.[2][5]
-
-
Question 4: My in vivo results are inconsistent. What could be the cause?
Answer: Inconsistent results can stem from several factors, from the formulation to the biological model.
-
Recommended Action:
-
Fresh Formulations: Prepare fresh solutions of this compound for each experiment, as compounds can precipitate out of solution over time.[1]
-
Biological Variability: If using patient-derived xenografts (PDXs) or certain cell lines, inherent biological variability can lead to different responses. Ensure your experimental groups are sufficiently large to account for this.
-
Off-Target Effects: Be aware of potential off-target effects. While this compound is reported to be selective, high concentrations can sometimes lead to inhibition of other kinases, which might produce confounding effects.[10][11] For example, the Haspin inhibitor 5-ITu is known to have off-target effects on kinases like DYRK1A.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Haspin kinase with an IC50 of 0.01 nM.[10] Haspin is a serine/threonine kinase that phosphorylates Histone H3 at Threonine 3 (H3T3).[10] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound disrupts this process, leading to mitotic errors and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[14]
Q2: What are the potential off-target effects of Haspin inhibitors?
A2: While some Haspin inhibitors are highly selective, others can have off-target effects. For example, CX-6258 also inhibits PIM kinases, and 5-ITu has been shown to inhibit adenosine (B11128) kinase and other kinases.[12][15] It is important to profile the selectivity of the specific inhibitor being used. Using a second, structurally different inhibitor against the same target can help confirm that the observed phenotype is an on-target effect.[11]
Q3: What types of cancer are most likely to be sensitive to Haspin inhibition?
A3: Cancers with high rates of proliferation are theoretically more susceptible to mitotic inhibitors like this compound. Preclinical studies with other Haspin inhibitors have shown efficacy in models of melanoma, colorectal cancer, breast cancer, and pancreatic cancer.[5][6][15][16]
Q4: Can this compound be used in combination with other therapies?
A4: Combining Haspin inhibitors with other anti-cancer agents is a promising strategy. For instance, the Haspin inhibitor CX-6258 has shown synergistic effects when combined with chemotherapeutics like doxorubicin (B1662922) and paclitaxel.[8] Combination therapies could potentially overcome resistance and enhance therapeutic efficacy.
Data Tables
Table 1: In Vitro Potency of Selected Haspin Inhibitors
| Inhibitor | IC50 (nM) | Cell Lines with Antiproliferative Activity | Reference(s) |
| This compound | 0.01 | Not specified | [10] |
| CHR-6494 | 2 | HCT-116, HeLa, MDA-MB-231, Wi-38, COLO-792, RPMI-7951 | [2] |
| CX-6258 | Not specified for Haspin | A375, UACC62 | [15] |
| 5-Iodotubercidin (5-ITu) | Not specified | HeLa, U2OS | [12] |
Table 2: Example In Vivo Protocols for Haspin Inhibitors
| Inhibitor | Animal Model | Dose | Administration Route | Dosing Schedule | Observed Effect | Reference(s) |
| CHR-6494 | Nude mice with HCT-116 xenografts | 50 mg/kg | Intraperitoneal (i.p.) | Two cycles of 5 consecutive days | Tumor growth inhibition | [2] |
| CHR-6494 | Nude mice with MDA-MB-231 xenografts | 20 mg/kg | Intraperitoneal (i.p.) | 15 consecutive days | Tumor volume and weight inhibition | [2] |
| CX-6258 | Nude mice with MV-4-11 xenografts | 50-100 mg/kg | Oral (p.o.) | Once daily for 21 days | 45-75% Tumor Growth Inhibition (TGI) | [7][8] |
| 5-Iodotubercidin (5-ITu) | Nude mice with HCT116 xenografts | 2.5 mg/kg | Not specified | Not specified | Tumor regression | [9] |
Experimental Protocols & Visualizations
General Protocol for In Vivo Efficacy Study
This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals.
Caption: Workflow for a typical in vivo efficacy study of a Haspin inhibitor.
Haspin Signaling Pathway and Inhibition
Caption: Simplified signaling pathway showing Haspin's role in mitosis and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Haspin knockdown can inhibit progression and development of pancreatic cancer in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Haspin-IN-4 Induced Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cellular stress responses induced by Haspin-IN-4, a potent inhibitor of Haspin kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Haspin kinase.[1] Haspin is a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[1] It specifically phosphorylates histone H3 at threonine 3 (H3T3ph).[2] This phosphorylation event is essential for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres.[3] By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to the mislocalization of the CPC, chromosome misalignment, and ultimately, mitotic arrest.[1][3]
Q2: What are the expected cellular phenotypes after treating cells with this compound?
A2: Treatment of cells with this compound is expected to induce potent anti-proliferative effects. The primary cellular phenotypes include:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle.[2]
-
Chromosome Misalignment: Disruption of proper chromosome congression at the metaphase plate.[4]
-
Mitotic Catastrophe: A form of cell death that occurs during mitosis, often characterized by the formation of micronuclei and multinucleated cells.[5]
-
Apoptosis: Induction of programmed cell death following prolonged mitotic arrest.[2][5]
Q3: What are the potential off-target effects of Haspin inhibitors?
A3: While potent Haspin inhibitors like CHR-6494 (a compound with a similar mechanism to this compound) show high selectivity for Haspin, some off-target activity has been reported at higher concentrations. For instance, some Haspin inhibitors may also inhibit other kinases such as CLK1 and DYRK1A.[6] It is crucial to perform dose-response experiments to determine the optimal concentration that minimizes off-target effects.
Q4: Does this compound induce DNA damage?
A4: The induction of DNA damage by Haspin inhibitors is a complex issue with some conflicting reports. Inhibition of Haspin can lead to the formation of micronuclei, which are small, extranuclear bodies containing damaged chromosome fragments.[7] These micronuclei can rupture and release DNA into the cytosol, which in turn can activate the cGAS-STING pathway, a component of the innate immune response to cytosolic DNA.[7][8] However, some studies have shown that treatment with Haspin inhibitors like CHR-6494 does not significantly increase the levels of γ-H2AX, a common marker for DNA double-strand breaks. This suggests that the primary mechanism of cell death is mitotic catastrophe rather than a direct DNA damage response.
Q5: Does this compound induce Endoplasmic Reticulum (ER) stress?
A5: Currently, there is no direct evidence in the scientific literature to suggest that Haspin inhibitors like this compound are potent inducers of the unfolded protein response (UPR) or ER stress. The primary cellular stress response observed is related to mitotic disruption.
Troubleshooting Guides
Issue 1: No observable effect on cell cycle or viability after this compound treatment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 value for your cell line. | Identification of the effective concentration range for inducing mitotic arrest and cell death. |
| Inhibitor instability | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. | Consistent and reproducible experimental results. |
| Cell line resistance | Confirm Haspin expression in your cell line via Western blot or qPCR. Some cell lines may have lower Haspin levels or compensatory mechanisms. | Verification of target presence and informed selection of sensitive cell lines. |
| Incorrect experimental timing | Optimize the treatment duration. Mitotic arrest may take several hours to become apparent. Perform a time-course experiment (e.g., 12, 24, 48 hours). | Determination of the optimal time point for observing the desired phenotype. |
Issue 2: High levels of cell death observed at all tested concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration too high | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). | Identification of a concentration that induces mitotic arrest without immediate, widespread cell death, allowing for the study of mitotic stress pathways. |
| Off-target toxicity | If possible, compare the phenotype with that induced by another structurally different Haspin inhibitor or with siRNA-mediated Haspin knockdown. | Confirmation that the observed cytotoxicity is due to on-target Haspin inhibition. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). | Elimination of solvent-induced artifacts. |
Issue 3: Inconsistent results in DNA damage assays (e.g., γH2AX staining).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Timing of analysis | DNA damage, as indicated by micronuclei formation, is often a downstream consequence of mitotic errors. Assess γH2AX levels at later time points following the onset of mitotic arrest. | A clearer understanding of the kinetics of DNA damage induction post-mitotic stress. |
| Assay sensitivity | Use multiple assays to assess DNA damage, such as the Comet assay for single and double-strand breaks and visualization of 53BP1 foci in addition to γH2AX. | A more comprehensive and robust assessment of the DNA damage landscape. |
| Cell line-specific responses | Different cell lines may have varying capacities for DNA repair and different thresholds for activating the DNA damage response. | Characterization of the cell-line-specific response to Haspin inhibition. |
Quantitative Data Summary
The following tables summarize quantitative data for the potent Haspin inhibitor CHR-6494, which can serve as a reference for experiments with this compound.
Table 1: IC50 Values of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | ~500 | [9] |
| HeLa | Cervical Cancer | ~473 | [9] |
| MDA-MB-231 | Breast Cancer | ~757 | [9] |
| MCF7 | Breast Cancer | ~900.4 | [9] |
| SKBR3 | Breast Cancer | ~1530 | [9] |
Table 2: Off-Target Kinase Inhibition Profile of a Haspin Inhibitor
| Kinase | % Inhibition at 100 nM |
| Haspin | >98 |
| CLK1 | ~40 |
| DYRK1A | ~25 |
| Data is generalized from known potent Haspin inhibitors. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Protocol 2: Immunofluorescence Staining for γH2AX Foci
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips and treated with this compound or vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.[12][13][14]
Protocol 3: Mitotic Index Determination
Objective: To determine the percentage of cells in mitosis.
Materials:
-
Cells treated with this compound or vehicle control
-
Fixative (e.g., methanol/acetic acid)
-
Staining solution (e.g., DAPI or a specific mitotic marker like anti-phospho-histone H3 (Ser10))
-
Fluorescence microscope
Procedure:
-
Fix the cells as required for the chosen staining method.
-
If using an antibody, follow a standard immunofluorescence protocol to stain for a mitotic marker like phospho-histone H3 (Ser10).
-
If using a DNA dye, stain the cells with DAPI to visualize condensed chromosomes.
-
Under the microscope, count the total number of cells and the number of cells displaying mitotic features (e.g., condensed chromosomes, mitotic spindle).
-
Calculate the mitotic index: (Number of mitotic cells / Total number of cells) x 100.[15][16]
Signaling Pathways and Experimental Workflows
Caption: this compound induced mitotic stress pathway.
Caption: Workflow for assessing this compound induced stress.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. benchchem.com [benchchem.com]
- 13. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid and simple staining method, using toluidine blue, for analysing mitotic figures in tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sserc.org.uk [sserc.org.uk]
Validation & Comparative
A Comparative Guide to the Efficacy of Haspin Kinase Inhibitors: Haspin-IN-4 vs. CHR-6494
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two notable Haspin kinase inhibitors, Haspin-IN-4 and CHR-6494. Haspin kinase, a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3), is a critical regulator of mitosis, making it an attractive target for anticancer drug development.[1] This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and presents visual diagrams of the Haspin signaling pathway and experimental workflows to aid in the objective assessment of these two compounds.
Executive Summary
Both this compound and CHR-6494 are potent inhibitors of Haspin kinase with demonstrated anti-proliferative activity in cancer cell lines. This compound, also referred to as Compound 60, exhibits exceptional in vitro potency with a sub-nanomolar IC50 value. CHR-6494 has a slightly higher in vitro IC50 but has been more extensively characterized in cellular and in vivo models, showing significant tumor growth inhibition in preclinical studies. The choice between these inhibitors may depend on the specific research application, with this compound being a candidate for studies requiring high potency and selectivity, while CHR-6494 offers a more established profile of in vivo activity.
Data Presentation: Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for this compound and CHR-6494, facilitating a direct comparison of their potency and efficacy across various experimental setups.
| Parameter | This compound (Compound 60) | CHR-6494 | Reference(s) |
| In Vitro Kinase Inhibition | |||
| Haspin IC50 | 0.01 nM | 2 nM | |
| Cellular Efficacy (IC50) | |||
| HCT-116 (Colon) | Not Available | 500 nM | [2] |
| HeLa (Cervical) | Not Available | 473 nM | [2] |
| MDA-MB-231 (Breast) | Not Available | 752 nM | [2] |
| RPMI-7951 (Melanoma) | Not Available | 628 nM | [3] |
| COLO-792 (Melanoma) | Not Available | 497 nM | [3] |
| In Vivo Efficacy | |||
| Colorectal Cancer Model (ApcMin/+ mice) | Not Available | Significant inhibition of intestinal polyp development | [4][5] |
| Pancreatic Cancer Model (BxPC-3-Luc xenograft) | Not Available | Significantly suppressed tumor growth | [6] |
| Breast Cancer Model (MDA-MB-231 xenograft) | Not Available | Failed to inhibit tumor growth under tested conditions | [7] |
Note: While this compound shows outstanding in vitro potency, there is a lack of publicly available data on its efficacy in various cancer cell lines and in vivo models. In contrast, CHR-6494 has demonstrated anti-tumor activity in multiple preclinical animal models.[4][5][6]
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Haspin Kinase Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT Assay for IC50 Determination)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation, which is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Haspin inhibitor (this compound or CHR-6494) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Haspin inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Western Blot for Histone H3 Threonine 3 Phosphorylation (p-H3T3)
This technique is used to detect the specific inhibition of Haspin kinase activity by measuring the levels of its direct substrate, phosphorylated Histone H3 at Threonine 3.
Materials:
-
Cancer cell lines
-
Haspin inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-H3T3
-
Primary antibody against total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Haspin inhibitor at various concentrations for a specified time. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in sample buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-H3T3 overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M) following treatment with a Haspin inhibitor.
Materials:
-
Cancer cell lines
-
Haspin inhibitor
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the Haspin inhibitor at the desired concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This comparative guide provides a foundational overview of the efficacy of this compound and CHR-6494. This compound stands out for its remarkable in vitro potency, suggesting it could be a valuable tool for highly specific in vitro studies of Haspin kinase function. However, the current lack of extensive cellular and in vivo data for this compound limits a direct and comprehensive comparison with CHR-6494 in a preclinical setting. CHR-6494, while less potent in vitro, has a more established profile with demonstrated anti-tumor efficacy in multiple animal models, making it a more characterized lead compound for further translational research. Future studies on the in vivo efficacy and pharmacokinetic properties of this compound are necessary to fully assess its therapeutic potential relative to CHR-6494. Researchers and drug development professionals should consider these factors when selecting a Haspin inhibitor for their specific research goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Haspin Kinase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and signaling context of prominent Haspin kinase inhibitors.
This guide provides a comparative analysis of different small molecule inhibitors targeting Haspin kinase, a serine/threonine kinase crucial for chromosome alignment and segregation during mitosis. By phosphorylating histone H3 at threonine 3 (H3T3ph), Haspin facilitates the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, a critical step for proper cell division.[1][2] Dysregulation of Haspin has been implicated in various cancers, making it an attractive target for novel anti-cancer therapies.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key inhibitors, their performance data, and the experimental protocols for their evaluation.
Performance Comparison of Haspin Kinase Inhibitors
The following table summarizes the in vitro and cellular activities of several well-characterized Haspin kinase inhibitors. The data presented includes the half-maximal inhibitory concentration (IC50) against Haspin kinase and a selection of common off-target kinases to indicate selectivity. Additionally, cellular half-maximal effective concentration (EC50) values are provided to reflect the inhibitors' performance in a biological context.
| Inhibitor | Haspin IC50 (nM) | Off-Target Kinase IC50 (nM) | Cellular EC50 (µM) | Key Cellular Effects & In Vivo Data |
| CHR-6494 | 2 | DYRK2 (>1000), CLK1 (>1000) | 0.473 (HeLa), 0.5 (HCT-116), 0.752 (MDA-MB-231)[5] | Induces mitotic catastrophe, G2/M arrest, and apoptosis.[6][7] Suppresses intestinal polyp development in ApcMin/+ mice.[8][9] Failed to inhibit MDA-MB-231 xenograft tumor growth under certain conditions.[10] |
| LDN-192960 | 10[11][12] | DYRK2 (48), CLK1 (210), DYRK1A (100), DYRK3 (19), PIM1 (720)[11][13] | 1.17 (HeLa overexpressing Haspin), 0.02 (HeLa synchronized in mitosis)[13] | Reduces levels of p-Thr3H3 in cells.[13] Alleviates multiple myeloma and triple-negative breast cancer progression in vivo by inhibiting DYRK2.[14] |
| 5-Iodotubercidin | 9 | Adenosine Kinase (26), CK1 (400), Insulin Receptor Tyrosine Kinase (3500) | ~0.1-0.5 (for reduction of p-H3T3 in HeLa cells) | Induces G2 arrest in a p53-dependent manner.[2] |
| CX-6258 | High Affinity (exact IC50 not specified, but binds with high affinity in KINOMEscan)[15] | PIM1 (5), PIM2 (25), PIM3 (16), MYLK4 (High Affinity)[16] | < 1 (in multiple myeloma and Ewing sarcoma cell lines)[15] | Induces G2/M arrest, formation of micronuclei, and activation of the cGAS-STING pathway.[15] Shows in vivo efficacy in a mouse MV-4-11 xenograft study. |
| LDN-211898 | Data not available | Data not available | Data not available | Identified as a β-carboline acridine (B1665455) derivative and a Haspin inhibitor. |
Haspin Kinase Signaling Pathway
The following diagram illustrates the central role of Haspin kinase in mitotic progression. Haspin phosphorylates Histone H3 at Threonine 3, creating a binding site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase. This localization is essential for proper chromosome segregation. The diagram shows the points of intervention for the discussed Haspin kinase inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Haspin kinase inhibitors.
In Vitro Haspin Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a histone H3 substrate by Haspin kinase.
Materials:
-
Recombinant Haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3 1-21)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Haspin kinase, and the histone H3 substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a no-inhibitor control and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Cell-Based Histone H3 (Thr3) Phosphorylation ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the level of histone H3 threonine 3 phosphorylation in cells treated with Haspin inhibitors.
Materials:
-
Cells (e.g., HeLa, HCT-116)
-
Haspin inhibitor compounds
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Thr3) antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Haspin inhibitor for a specified duration (e.g., 2-24 hours).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with the primary antibody against phospho-Histone H3 (Thr3).
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Determine the EC50 value by plotting the absorbance against the inhibitor concentration.
Experimental Workflow for Haspin Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and characterization of novel Haspin kinase inhibitors, from initial screening to in vivo validation.
References
- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry | eLife [elifesciences.org]
- 2. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 3. sensusimpact.com [sensusimpact.com]
- 4. researchgate.net [researchgate.net]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Haspin Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of notable Haspin kinase inhibitors, offering insights into their off-target effects and potential for therapeutic development. While data for a specific compound designated "Haspin-IN-4" is not publicly available, this guide will examine the selectivity of other well-characterized Haspin inhibitors to illustrate the principles of cross-reactivity analysis.
Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[1][2][3] This post-translational modification is essential for proper chromosome alignment and segregation, making Haspin an attractive target for anticancer therapies.[1][4][5] However, the development of highly selective Haspin inhibitors has been challenging due to the conserved nature of the ATP-binding pocket among kinases.[6] Cross-reactivity with other kinases can lead to off-target effects and potential toxicity, underscoring the importance of comprehensive selectivity profiling.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of several reported Haspin inhibitors against Haspin and a selection of common off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlights the varying degrees of selectivity achieved by different chemical scaffolds.
| Inhibitor | Haspin IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Kinase Panel Size | Reference |
| CHR-6494 | - | CLK1, DYRK1A, CDK9, GSK3, CK1, CDK5, PIM1, ABL1, JAK3 | - | - | [1][7] |
| LDN-0192960 | - | DYRK1A, DYRK2, DYRK3, CLK1, PIM1 | - | - | [7] |
| LDN-209929 | - | DYRK2 | - | - | [7] |
| Compound 19 | 155 | - | High selectivity against common off-targets (Dyrks and Clks) | - | [7] |
| Pyridoquinazoline 4 | 50 | - | Evaluated against a panel of 486 kinases with excellent selectivity | 486 | [1][7] |
Note: Specific IC50 values for all off-targets of CHR-6494, LDN-0192960, and LDN-209929 were not detailed in the provided search results, but the co-inhibition of the listed kinases was noted.
Visualizing the Selectivity Assessment Workflow
The process of determining kinase inhibitor selectivity involves screening the compound against a large panel of kinases. The following diagram illustrates a typical experimental workflow for assessing cross-reactivity.
Figure 1. A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols for Kinase Inhibition Assays
The determination of inhibitor potency and selectivity relies on robust biochemical assays. A common method employed is the Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled phosphospecific antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescent acceptor molecule. Excitation of the europium donor results in energy transfer to the acceptor, generating a detectable signal that is proportional to the extent of substrate phosphorylation.
Exemplary Protocol for a Haspin TR-FRET Assay:
-
Reagents and Buffers:
-
Recombinant Haspin kinase domain.
-
Histone H3-derived peptide substrate.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Europium-labeled anti-phospho-H3T3 antibody.
-
Fluorescent acceptor molecule (e.g., APC-labeled streptavidin if the peptide is biotinylated).
-
Test inhibitor (serially diluted).
-
-
Assay Procedure:
-
Add assay buffer, Haspin kinase, and the test inhibitor to a microplate well.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (europium-labeled antibody and fluorescent acceptor).
-
Incubate to allow for antibody-substrate binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Context
Haspin kinase is a key regulator of mitosis. Its primary substrate is histone H3, and the phosphorylation of threonine 3 is a critical event for the recruitment of the chromosomal passenger complex (CPC) to the centromere. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. Inhibition of Haspin disrupts this pathway, leading to mitotic defects and potentially cell death in rapidly dividing cancer cells.
Figure 2. Simplified signaling pathway showing the role of Haspin in mitosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure, Roles and Inhibitors of a Mitotic Protein Kinase Haspin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the catalytic domain of Haspin, an atypical kinase implicated in chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin: a promising target for the design of inhibitors as potent anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Downstream Effects of Haspin-IN-4 on Aurora B Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Haspin-IN-4 with other kinase inhibitors targeting the Haspin-Aurora B signaling axis. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the downstream effects of Haspin inhibition.
Introduction to the Haspin-Aurora B Signaling Pathway
The Serine/Threonine kinase Haspin plays a pivotal role in ensuring proper chromosome segregation during mitosis. A key function of Haspin is the phosphorylation of Histone H3 at threonine 3 (H3T3ph). This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC) at the centromere. The CPC is a multiprotein complex that includes the kinase Aurora B, which is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint.
Inhibition of Haspin kinase activity disrupts this signaling cascade. By preventing the phosphorylation of H3T3, Haspin inhibitors block the recruitment of the CPC to the centromere. Consequently, the localized concentration of Aurora B at the centromere is diminished, leading to a reduction in its kinase activity towards downstream substrates. This ultimately results in defects in chromosome alignment, compromised spindle assembly checkpoint function, and potential cell cycle arrest or mitotic catastrophe.
Comparative Analysis of Kinase Inhibitors
The following tables provide a comparative summary of this compound and other relevant inhibitors targeting Haspin and Aurora B kinases. The data presented includes inhibitory concentrations (IC50) where available, providing a quantitative measure of their potency.
Table 1: Comparison of Haspin Inhibitors
| Inhibitor | Target(s) | IC50 | Key Cellular Effects |
| This compound | Haspin | Not publicly available | Expected to inhibit H3T3 phosphorylation and delocalize Aurora B from centromeres. |
| CHR-6494 | Haspin | 2 nM (in vitro)[1]; 500-1059 nM (cellular)[1] | Inhibits H3T3 phosphorylation, induces mitotic catastrophe, and has antiproliferative effects.[1] |
| 5-Iodotubercidin | Haspin | Potent inhibitor (specific IC50 not consistently reported) | Decreases H3T3ph, leading to the loss of centromeric Aurora B.[2] |
| CX-6258 | Haspin, Pim kinases | Haspin (high affinity), Pim-1 (5 nM), Pim-2 (25 nM), Pim-3 (16 nM)[3][4] | Induces G2/M arrest and formation of micronuclei.[5] |
Table 2: Comparison of Aurora B Kinase Inhibitors
| Inhibitor | Target(s) | IC50 / Ki | Key Cellular Effects |
| AZD1152 (Barasertib) | Aurora B | 0.37 nM (cell-free)[6] | Induces growth arrest and apoptosis.[6] |
| GSK1070916 | Aurora B/C | Ki: 0.38 nM (Aurora B), 1.5 nM (Aurora C)[7] | Inhibits proliferation of tumor cells.[8] |
| ZM447439 | Aurora A/B | 110 nM (Aurora A), 130 nM (Aurora B)[9] | Inhibits cell division and mitotic phosphorylation of histone H3.[9] |
| Tozasertib (VX-680) | Aurora A/B/C | Ki: 0.6 nM (Aurora A), 18 nM (Aurora B), 4.6 nM (Aurora C)[10] | Induces G2/M arrest, endoreduplication, and apoptosis.[11] |
| Hesperadin | Aurora B | 250 nM (cell-free)[12][13] | Inhibits Aurora B activity, leading to defects in mitosis and cytokinesis.[13] |
Experimental Protocols for Validation
To validate the downstream effects of this compound on Aurora B kinase, a series of well-established experimental protocols can be employed. These assays are designed to quantitatively and qualitatively assess the key events in the Haspin-Aurora B signaling pathway.
Western Blot Analysis of Histone H3 Phosphorylation
This protocol is used to determine the levels of phosphorylated Histone H3 at Threonine 3 (H3T3ph), the direct substrate of Haspin, and Serine 10 (H3S10ph), a substrate of Aurora B.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Histone H3 (Thr3) and phospho-Histone H3 (Ser10) overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 or a loading control like GAPDH or β-actin should also be used for normalization.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or loading control.
Immunofluorescence Staining for Aurora B Localization
This protocol allows for the visualization of Aurora B localization within the cell, specifically its recruitment to the centromeres during mitosis.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Aurora B overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. The localization of Aurora B at the centromeres (co-localized with the DAPI-stained chromosomes in mitotic cells) should be assessed.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression. Inhibition of the Haspin-Aurora B pathway is expected to cause a G2/M phase arrest.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound or a vehicle control for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate a cell cycle arrest at this stage.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of Haspin and Aurora B in the presence of an inhibitor.
Methodology:
-
Reaction Setup: In a microplate, set up reaction mixtures containing recombinant Haspin or Aurora B kinase, a suitable substrate (e.g., Histone H3 peptide for Haspin, or a generic kinase substrate like Myelin Basic Protein for Aurora B), and varying concentrations of this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by spotting onto a phosphocellulose membrane).
-
Quantify Phosphorylation: Measure the amount of substrate phosphorylation. For radiolabeled assays, this can be done by separating the phosphorylated substrate from the free ATP and measuring radioactivity using a scintillation counter. For non-radioactive assays, this can be done using luminescence-based ADP detection kits.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the relationships and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Haspin-Aurora B signaling pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for validating the effects of this compound.
Caption: Logical cascade of events following Haspin inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Haspin inhibitors reveal centromeric functions of Aurora B in chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Hesperadin | Parasite | Aurora Kinase | Influenza Virus | TargetMol [targetmol.com]
Unveiling the Cellular Targets of Haspin-IN-4: A Comparative Guide to Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, understanding the on- and off-target effects of kinase inhibitors is paramount for advancing novel therapeutics. Haspin-IN-4 is a potent and selective inhibitor of Haspin kinase, a key regulator of mitosis. While its primary target, Histone H3, is well-established, a comprehensive, unbiased identification of its cellular targets remains to be fully elucidated. This guide provides a comparative overview of mass spectrometry-based techniques to identify the cellular targets of this compound and other Haspin inhibitors, alongside supporting experimental data and detailed protocols.
Comparison of Haspin Kinase Inhibitors
A variety of small molecule inhibitors have been developed to target Haspin kinase, each with varying potency and selectivity. Understanding the landscape of these inhibitors is crucial for contextualizing the significance of target identification studies for a specific compound like this compound.
| Inhibitor | Haspin IC50 (nM) | Known Off-Targets | Reference |
| This compound | 0.01 | Not extensively profiled | [1] |
| CHR-6494 | 2 | Not extensively profiled | [1] |
| Haspin-IN-3 | 14 | Not extensively profiled | [1] |
| LDN-192960 | 10 | DYRK2 (IC50 = 48 nM) | [1] |
| Haspin-IN-2 | 50 | CLK1 (IC50 = 445 nM), DYRK1A (IC50 = 917 nM) | [1] |
| Haspin-IN-1 | 119 | CLK1 (IC50 = 221 nM), DYRK1A (IC50 = 916.3 nM) | [1] |
| CX-6258 | High Affinity (EC50 ~ 150 nM for H3pT3 reduction) | PIM1-3, MYLK4 | [2] |
Mass Spectrometry for Cellular Target Deconvolution
Quantitative mass spectrometry has emerged as a powerful and unbiased tool for identifying the cellular targets of small molecules. Several methods can be employed, with Thermal Proteome Profiling (TPP) being a prominent technique.
Comparison of Quantitative Mass Spectrometry Methods
| Method | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Ligand binding alters the thermal stability of a protein. Changes in protein melting points are detected by mass spectrometry across a temperature gradient. | In-cell/in-vivo applicability, identifies direct and indirect targets, no compound modification required. | Can be technically demanding, may not detect all binding events. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of specific enzyme families. | Provides information on enzyme activity, can be highly specific. | Limited to certain enzyme classes, requires probe synthesis. |
| Compound-Centric Chemical Proteomics (CCCP) | An unbiased approach using chemical probes to enrich for compound-binding proteins. | Broadly applicable to various compound classes. | Requires chemical modification of the compound of interest. |
The Haspin Kinase Signaling Pathway
Haspin kinase is a serine/threonine kinase that plays a critical role in mitosis.[3][4] Its primary and best-characterized substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph).[3][5][6] This phosphorylation event is crucial for the proper localization and activation of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase.[2] The CPC, in turn, regulates multiple mitotic processes, including chromosome condensation, sister chromatid cohesion, and the spindle assembly checkpoint.[2] Inhibition of Haspin disrupts this cascade, leading to mitotic defects and, potentially, cancer cell death.[7]
Haspin Kinase Signaling Pathway
Experimental Workflow: Thermal Proteome Profiling (TPP) to Identify this compound Targets
The following diagram outlines a hypothetical experimental workflow using TPP to identify the cellular targets of this compound.
TPP Workflow for this compound
Detailed Experimental Protocols
Thermal Proteome Profiling (TPP) Protocol
This protocol provides a detailed methodology for identifying cellular targets of this compound using TPP.[8][9]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HeLa or HCT116) to ~80% confluency.
-
Treat cells with either vehicle (DMSO) or a predetermined concentration of this compound (e.g., 1 µM) for 1-2 hours at 37°C.
2. Heat Treatment and Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at different temperatures ranging from 37°C to 67°C using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by ultracentrifugation (100,000 x g for 20 minutes at 4°C).
3. Sample Preparation for Mass Spectrometry:
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Perform protein precipitation (e.g., with chloroform/methanol) and resuspend the pellet in a buffer containing urea.
-
Digest the proteins into peptides overnight using trypsin.
-
Label the peptides from each temperature point with a different tandem mass tag (TMT) isobaric label.
-
Pool the labeled peptide samples.
4. LC-MS/MS Analysis:
-
Desalt the pooled peptide sample using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the vehicle and this compound treated samples.
-
Identify proteins with a significant shift in their melting temperature upon this compound treatment. A positive shift indicates stabilization (potential target), while a negative shift indicates destabilization.
6. Target Validation:
-
Validate potential targets using orthogonal methods such as:
-
Western Blotting: Confirm changes in protein levels or phosphorylation status.
-
Cellular Thermal Shift Assay (CETSA): A lower-throughput method to confirm thermal stabilization of a specific protein.
-
In vitro Kinase Assays: Directly test if this compound inhibits the enzymatic activity of a candidate kinase.
-
This comprehensive guide provides a framework for the systematic identification and validation of the cellular targets of this compound. By employing robust mass spectrometry techniques and rigorous validation, researchers can gain deeper insights into the mechanism of action of this potent kinase inhibitor, paving the way for its further development as a potential therapeutic agent.
References
- 1. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synergistic Anti-Cancer Effects of Haspin Inhibition in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer treatments increasingly focuses on combination therapies that exploit synergistic interactions between drugs. This guide provides a comprehensive comparison of the synergistic effects of Haspin inhibitors, specifically Haspin-IN-4 and its analogues like CHR-6494, with other anticancer agents. By targeting the mitotic kinase Haspin, these combinations aim to enhance therapeutic efficacy and overcome drug resistance in various cancer types. This document summarizes key experimental findings, details the underlying methodologies, and visualizes the intricate signaling pathways involved.
Quantitative Data Summary: Enhanced Efficacy in Combination
The synergistic potential of Haspin inhibitors has been demonstrated in preclinical studies, most notably in combination with mTOR and MEK inhibitors. The following tables summarize the quantitative data from these studies, highlighting the enhanced anti-proliferative and pro-apoptotic effects in cancer cell lines.
Table 1: Synergistic Effects of Haspin Inhibitor (CHR-6494) and mTOR Inhibitor (CCI-779) in KRAS-Mutant Cancer Cells
| Cancer Cell Line | Haspin Inhibitor (CHR-6494) IC50 (nM) | mTOR Inhibitor (CCI-779) IC50 (µM) | Combination Effect | Combination Index (CI) |
| A549 (Lung) | ~600 | ~3 | Synergistic Cytotoxicity | < 1[1] |
| SW480 (Colon) | Data not specified | Data not specified | Synergistic Cytotoxicity | < 1[1] |
| HCT116 (Colon) | Data not specified | Data not specified | Synergistic Cytotoxicity | < 1[1] |
| HPAF-II (Pancreatic) | Data not specified | Data not specified | Synergistic Cytotoxicity | < 1[1] |
Note: Combination indices (CI) were calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[1] The combination treatment was shown to be more effective in KRAS-mutant cell lines compared to KRAS-wildtype lines.[1]
Table 2: Synergistic Effects of Haspin Inhibitor (CHR-6494) and MEK Inhibitor (Trametinib) in Melanoma Cells
| Cancer Cell Line | Haspin Inhibitor (CHR-6494) IC50 (nM) | MEK Inhibitor (Trametinib) IC50 (nM) | Combination Effect |
| MeWo (Wild Type) | 396 | ~1-5 | Synergistic reduction in cell viability and enhanced apoptosis[2] |
| MDA-MB-435 (BRAF V600E) | 611 | ~1-5 | Synergistic reduction in cell viability and enhanced apoptosis[2] |
| COLO-792 (Wild Type) | 497 | > 50 (Resistant) | CHR-6494 effective as a single agent[2] |
| RPMI-7951 (BRAF V600E) | 628 | > 50 (Resistant) | CHR-6494 effective as a single agent[2] |
Note: The combination of CHR-6494 and Trametinib was particularly effective in melanoma cell lines, leading to enhanced apoptosis as measured by increased caspase 3/7 activity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the studies evaluating the synergistic effects of Haspin inhibitors.
Cell Viability Assay (Crystal Violet Staining)
This assay is used to determine the effect of drug combinations on cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2 x 104 cells per well and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the Haspin inhibitor, the partner anticancer drug, or a combination of both for 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Staining:
-
After the incubation period, remove the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Quantification:
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Apoptosis Assay (Caspase 3/7 Activity)
This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the drug combinations as described for the cell viability assay.
-
Assay Procedure:
-
After the treatment period, equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Culture and treat cells with the drug combinations as required.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
-
Fix the cells for at least 30 minutes on ice.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
-
Analysis:
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through a porous membrane.
-
Insert Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Cell Seeding:
-
Resuspend cells in a serum-free medium.
-
Seed the cells into the upper chamber of the insert.
-
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. The drugs to be tested can be added to both chambers.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Analysis:
Signaling Pathways and Experimental Workflows
The synergistic effects of Haspin inhibitor combinations are rooted in their impact on critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.
Haspin and mTOR Inhibition in KRAS-Mutant Cancer
The combination of a Haspin inhibitor and an mTOR inhibitor induces a synergistic cytotoxic effect in KRAS-mutant cancer cells.[1][9] This is achieved through the induction of mitotic catastrophe and enhanced DNA damage.[1][9][10] The mTOR pathway, often hyperactivated in KRAS-mutant cancers, contributes to the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by upregulating VRK1.[1][9] The combination therapy effectively blocks this process.
References
- 1. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Protocols [moorescancercenter.ucsd.edu]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Haspin-IN-4: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Haspin-IN-4 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and reversible inhibitor of haspin kinase activity. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, these procedures are based on established best practices for the disposal of hazardous chemical waste and should be carried out in strict accordance with institutional and local regulations.
Core Principles of this compound Disposal
This compound, as a bioactive small molecule inhibitor, should be treated as a potentially hazardous substance. The primary goal of the disposal procedure is to prevent the release of the compound into the environment and to minimize exposure to laboratory personnel. All waste containing this compound, including pure compound, contaminated solutions, and disposable labware, must be segregated and disposed of as hazardous chemical waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆N₆ | [1] |
| Molecular Weight | 292.34 g/mol | [1] |
| Form | Solid | [1] |
| Color | Off-white | [1] |
| Solubility | DMSO: 25 mg/mL | [1] |
| Storage Temperature | −20°C | [1] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of various forms of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, personnel must be equipped with the following PPE:
-
Safety goggles with side-shields to protect the eyes.[2]
-
Chemical-resistant gloves (e.g., nitrile) to prevent skin contact. It is recommended to wear double gloves.[3]
-
A lab coat or impervious clothing to protect the body.[2]
-
In cases where dust or aerosols may be generated, a suitable respirator should be used.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired this compound powder directly into a dedicated, clearly labeled hazardous waste container.
-
Contaminated disposable items such as weigh boats, pipette tips, and gloves should be collected in a separate, sealed bag and then placed into the solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
-
Sharps Waste:
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Store waste containers in a designated, secure satellite accumulation area (SAA) away from general laboratory traffic.[3]
-
Ensure containers are kept closed except when adding waste.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][7]
-
Never dispose of this compound down the drain or in the regular trash.[2]
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the full PPE as described above.
-
Contain the Spill:
-
For solid spills, carefully cover the powder with an absorbent material to prevent it from becoming airborne.
-
For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite) to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the disposal process and the decision-making involved.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Step-by-step plan for responding to a this compound spill.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Haspin-IN-4
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of Haspin-IN-4, a kinase inhibitor. Given the potent nature of many kinase inhibitors, it is imperative that researchers, scientists, and drug development professionals adhere to stringent safety protocols to minimize exposure risk and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and a detailed disposal plan.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The required level of PPE is dictated by the specific handling procedure.
| Activity | Required Personal Protective Equipment | Specifications |
| Receiving and Inspection | Single pair of chemotherapy-tested gloves. | Inspect the shipping container for any signs of damage or leakage in a designated receiving area. |
| Weighing and Aliquoting (Solid Form) | Double pairs of chemotherapy-tested gloves, impermeable gown, NIOSH-certified respirator, and a face shield.[1][2] | To be conducted in a certified chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[2] |
| Solution Preparation and Handling | Double pairs of chemotherapy-tested gloves, impermeable gown, and safety glasses with side shields or a face shield.[1][2][3] | All work should be performed within a certified chemical fume hood to minimize aerosol generation.[2] |
| Spill Cleanup | Full set of spill-response PPE, including a NIOSH-certified respirator, double gloves, impermeable gown, and eye protection.[1] | Access to the spill area should be restricted.[1] |
| Waste Disposal | Double pairs of chemotherapy-tested gloves, impermeable gown, and safety goggles. | Handle all waste as cytotoxic and dispose of it according to institutional and regulatory guidelines.[1][4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for laboratory safety. The following procedural steps should be followed:
1. Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for all manipulations of solid this compound and its solutions.[2]
-
Ensure all necessary equipment, such as calibrated balances, spatulas, and pre-labeled storage containers, are gathered before commencing work.
-
Work surfaces should be protected with a disposable, plastic-backed absorbent pad to contain any minor spills.[1]
2. Weighing and Aliquoting:
-
When handling the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.[2]
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Immediately cap and seal all containers after use.
3. Solution Preparation:
-
In a chemical fume hood, add the solvent to the solid this compound to the desired concentration.
-
Ensure the container is securely capped before vortexing or sonicating to fully dissolve the compound.
-
Clearly label all solutions with the compound name, concentration, date of preparation, and appropriate hazard symbols.[1]
4. Spill Management:
-
In the event of a spill, immediately restrict access to the area.[1]
-
Wearing full spill-response PPE, contain and absorb the spill using a spill kit, working from the outside in.[1]
-
Decontaminate the area with an appropriate deactivating agent, followed by a neutral detergent and water.[1]
-
Dispose of all cleanup materials as cytotoxic waste.[1]
Disposal Plan for this compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1] All waste containing this compound must be treated as hazardous chemical waste.[5][6]
1. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound from other laboratory waste streams.[4][5] This includes unused compound, solutions, and contaminated consumables.
2. Solid Waste Disposal:
-
Collect all contaminated solid waste, including gloves, pipette tips, vials, and absorbent pads, in a designated, clearly labeled, and sealed hazardous waste container.[2][5][6]
3. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2][5]
-
The container must be kept closed when not in use and clearly labeled with "Hazardous Waste" and the chemical contents.[5]
-
Do not dispose of this compound solutions down the drain.[4][6]
4. Decontamination and Final Disposal:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous material disposal company.[4]
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
